Product packaging for Vinyl dicyanoacetate(Cat. No.:CAS No. 71607-35-7)

Vinyl dicyanoacetate

Cat. No.: B12650470
CAS No.: 71607-35-7
M. Wt: 136.11 g/mol
InChI Key: UYRWDPUVLULWRK-UHFFFAOYSA-N
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Description

Vinyl dicyanoacetate is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O2 B12650470 Vinyl dicyanoacetate CAS No. 71607-35-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71607-35-7

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

ethenyl 2,2-dicyanoacetate

InChI

InChI=1S/C6H4N2O2/c1-2-10-6(9)5(3-7)4-8/h2,5H,1H2

InChI Key

UYRWDPUVLULWRK-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C(C#N)C#N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Vinyl Dicyanoacetate: A Technical Primer on its Plausible Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the synthesis and characterization of vinyl dicyanoacetate (CAS 71607-35-7), a compound of interest that, despite its documented existence in chemical inventories, remains largely unexplored in published scientific literature. The conspicuous absence of detailed experimental protocols and characterization data necessitates a forward-looking approach. This document, therefore, presents a scientifically grounded, hypothetical framework for the synthesis and analysis of this compound, leveraging established principles of organic chemistry.

While concrete quantitative data from experimental work is not publicly available, this paper aims to provide a robust starting point for researchers venturing into the study of this unique molecule. The methodologies and workflows outlined herein are based on analogous chemical transformations and standard analytical procedures.

Proposed Synthesis of this compound

The synthesis of this compound, the vinyl ester of dicyanoacetic acid, is not described in readily accessible scientific literature. However, a plausible and efficient route can be extrapolated from general methods for vinyl ester synthesis. The most common and industrially relevant method for the synthesis of vinyl esters is the palladium-catalyzed reaction of a carboxylic acid with ethylene and oxygen, or the reaction of a carboxylic acid with acetylene. Given the potential reactivity of the dicyanoacetate moiety, a direct vinylation of dicyanoacetic acid or its corresponding salt is a logical approach.

A proposed synthetic pathway involves the reaction of dicyanoacetic acid with a vinylating agent, such as vinyl acetate, in the presence of a suitable catalyst. This transvinylation reaction is a common method for the preparation of various vinyl esters.

Hypothetical Experimental Protocol:

A detailed, yet theoretical, protocol for the synthesis of this compound via a palladium-catalyzed transvinylation from dicyanoacetic acid and vinyl acetate is presented below.

Materials:

  • Dicyanoacetic acid

  • Vinyl acetate (in excess, also serves as solvent)

  • Palladium(II) acetate

  • Anhydrous sodium acetate

  • Hydroquinone (polymerization inhibitor)

  • Anhydrous toluene

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a thermometer, and an inert gas inlet is charged with dicyanoacetic acid, a molar excess of vinyl acetate, and a catalytic amount of palladium(II) acetate and anhydrous sodium acetate. A small amount of hydroquinone is added to inhibit the polymerization of vinyl acetate. Anhydrous toluene can be used as a co-solvent.

  • Reaction Execution: The reaction mixture is stirred and heated under an inert atmosphere to a temperature appropriate for the transvinylation reaction, typically in the range of 80-110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of dicyanoacetic acid.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The catalyst is removed by filtration. The filtrate is then diluted with diethyl ether and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization Workflow

The successful synthesis of this compound would necessitate a comprehensive characterization to confirm its structure and purity. The following analytical techniques would be essential:

Table 1: Proposed Analytical Characterization of this compound

Analytical Technique Purpose Expected Observations (Hypothetical)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMRTo determine the proton environment of the molecule.Signals corresponding to the vinyl group protons and the methine proton of the dicyanoacetate group.
13C NMRTo determine the carbon skeleton of the molecule.Signals for the vinyl carbons, the carbonyl carbon, the methine carbon, and the nitrile carbons.
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for the C=O (ester), C≡N (nitrile), and C=C (vinyl) functional groups.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of this compound (C6H4N2O2, MW: 152.11 g/mol ).
High-Performance Liquid Chromatography (HPLC) To determine the purity of the synthesized compound.A single major peak indicating a high-purity sample.
Elemental Analysis To confirm the elemental composition.The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Oxygen should match the theoretical values.

Visualizing the Process

To further clarify the proposed research plan, the following diagrams illustrate the logical flow of the synthesis and characterization process.

G Figure 1: Proposed Synthesis Workflow for this compound cluster_synthesis Synthesis Reactants Dicyanoacetic Acid + Vinyl Acetate + Catalyst Reaction Palladium-Catalyzed Transvinylation Reactants->Reaction Workup Filtration & Aqueous Extraction Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Proposed Synthesis Workflow.

G Figure 2: Characterization Logic for this compound cluster_characterization Characterization Synthesized_Product Purified Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesized_Product->Spectroscopy Chromatography Purity Assessment (HPLC) Synthesized_Product->Chromatography Elemental Compositional Verification (Elemental Analysis) Synthesized_Product->Elemental Confirmation Structure & Purity Confirmed Spectroscopy->Confirmation Chromatography->Confirmation Elemental->Confirmation

Caption: Characterization Workflow.

Concluding Remarks

The study of this compound presents a unique opportunity for novel research in organic synthesis and materials science. While the current body of knowledge is sparse, the fundamental principles of chemistry provide a clear, albeit theoretical, path forward. The synthesis and characterization protocols outlined in this guide are intended to serve as a foundational blueprint for researchers. It is our hope that this document will stimulate further investigation into this intriguing molecule, ultimately leading to the elucidation of its properties and potential applications. The scientific community is encouraged to build upon this framework and share their findings to collectively advance our understanding of this compound.

In-depth Technical Guide on Vinyl Dicyanoacetate Monomer: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl dicyanoacetate is a chemical compound with the molecular formula C6H4N2O2 and a registered CAS number of 71607-35-7. While this monomer is identified in chemical databases, a comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of detailed information regarding its theoretical properties, synthesis, and polymerization. This guide summarizes the limited information available and highlights the current knowledge gaps concerning this specific monomer.

Available Information

A patent for a piezoelectric and triboelectric hybrid-film nanogenerator mentions the use of an "ethylene-based dicyano-vinyl acetate alternating copolymerization," suggesting that this compound may have been explored as a comonomer in the development of specialized polymeric materials[1][2]. This application implies that the monomer can undergo polymerization, likely in a controlled manner to create alternating copolymers with specific electronic or physical properties. However, the patent does not provide details on the synthesis of the this compound monomer itself or the specific conditions of the copolymerization process.

The synthesis of various dicyanovinyl derivatives is documented in the scientific literature, often through Knoevenagel condensation of an appropriate aldehyde with malononitrile[3]. Another general method for the introduction of a dicyanovinyl group into aromatic and other compounds involves the reaction with 1-halo-2,2-dicyanoethylenes[4]. While these methods provide potential synthetic routes that could be adapted for this compound, specific protocols and characterization data for this monomer are not provided.

Knowledge Gaps and Future Research Directions

The lack of detailed information on this compound presents an opportunity for further research. Key areas that remain to be explored include:

  • Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce high-purity this compound monomer. Comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.) is essential to confirm its structure and purity.

  • Theoretical Properties: Quantum chemical calculations could provide valuable insights into the monomer's electronic structure, reactivity, and spectroscopic properties. This data would be invaluable for predicting its behavior in polymerization reactions and its potential interactions in biological systems.

  • Homopolymerization and Copolymerization: A systematic study of the polymerization behavior of this compound, both in homopolymerization and in copolymerization with other monomers, would be crucial to understand the properties of the resulting polymers.

  • Potential Applications: Given the presence of the reactive vinyl group and the electron-withdrawing dicyanoacetate moiety, polymers and copolymers of this compound could possess interesting optical, electronic, or adhesive properties, warranting investigation for various applications.

While "this compound" is a recognized chemical entity, there is a notable absence of in-depth technical information in the public domain. The mention of its use in a copolymer suggests its potential in materials science, but a significant amount of fundamental research is required to elucidate its synthesis, properties, and potential applications. This document serves to highlight the current state of knowledge and to encourage further scientific inquiry into this intriguing monomer.

Workflow for Future Investigation

For researchers interested in exploring this compound, a logical workflow for investigation is proposed below.

Caption: Proposed research workflow for this compound.

References

CAS number and chemical structure of vinyl dicyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structure

Vinyl dicyanoacetate, systematically named acetic acid, 2,2-dicyano-, ethenyl ester , is a chemical compound with the CAS number 71607-35-7 . Its molecular formula is C₆H₄N₂O₂, and it has a molecular weight of 136.11 g/mol .[1][2] The EINECS number for this compound is 275-676-5.[1]

The chemical structure of this compound consists of a vinyl group (CH₂=CH-) attached to an acetate group, which in turn is substituted with two cyano groups (-CN) on the alpha carbon.

Chemical Structure:

Physicochemical Properties

Table 1: Summary of Known Identifiers for this compound

IdentifierValueReference
CAS Number 71607-35-7[1][2]
Systematic Name Acetic acid, 2,2-dicyano-, ethenyl ester[2]
Other Synonyms Dicyanoacetic acid ethenyl ester[1]
Molecular Formula C₆H₄N₂O₂[1][2]
Molecular Weight 136.11 g/mol [1]
EINECS Number 275-676-5[1]

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available scientific literature. However, general methods for the synthesis of vinyl esters can be adapted. A plausible synthetic route is the transvinylation of dicyanoacetic acid with vinyl acetate. This method is commonly used for the synthesis of various vinyl esters under mild conditions.

Conceptual Experimental Workflow for Transvinylation:

G Conceptual Synthesis Workflow A Dicyanoacetic Acid + Vinyl Acetate B Addition of Catalyst (e.g., Palladium or Ruthenium complex) A->B Step 1 C Reaction under Inert Atmosphere (e.g., Nitrogen or Argon) B->C Step 2 D Heating and Stirring (Temperature and time to be optimized) C->D Step 3 E Work-up Procedure (e.g., Filtration, Extraction) D->E Step 4 F Purification (e.g., Distillation or Chromatography) E->F Step 5 G This compound (Final Product) F->G Step 6

Caption: Conceptual workflow for the synthesis of this compound via transvinylation.

Applications in Research and Drug Development

Currently, there is no specific information available in the public domain regarding the applications of this compound in research, particularly within the field of drug development. The biological activity and potential signaling pathway interactions of this compound have not been reported in the searched scientific literature. Its highly functionalized structure, featuring a reactive vinyl group and two cyano moieties, suggests potential as a monomer in polymer chemistry or as a building block in organic synthesis for the introduction of the dicyanoacetyl group. However, without experimental data, its utility in a biological context remains speculative.

Safety Information

There is no specific safety and toxicity data available for this compound. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Disclaimer: The information provided in this technical guide is based on currently available data from public sources. The absence of detailed experimental and application data highlights a potential area for future research. Researchers should exercise caution and perform their own risk assessments before handling this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Vinyl Dicyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vinyl dicyanoacetate is an organic molecule of interest due to its unique combination of functional groups: a vinyl ester and two nitrile groups. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the expected spectroscopic characteristics of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of such novel compounds.

It is important to note that comprehensive, experimentally verified spectroscopic data for this compound is not widely available in published literature or common databases. Therefore, this guide will focus on the predicted spectroscopic data based on the compound's structure and established principles of spectroscopy. To provide a tangible reference, illustrative data from a structurally similar and well-documented compound, vinyl acetate, will be presented.

Predicted Spectroscopic Profile of this compound

The structure of this compound contains several key features that will give rise to characteristic signals in its spectra: a vinyl group (-OCH=CH₂), a carbonyl group (C=O) of the ester, two nitrile groups (-C≡N), and a methine group (-CH).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the three vinyl protons and the single methine proton.

  • Vinyl Protons (H-a, H-b, H-c): The vinyl group will exhibit a complex splitting pattern. The geminal protons (H-b and H-c) will split each other, and both will be split by the vicinal proton (H-a). This typically results in three distinct signals, each appearing as a doublet of doublets (dd).

    • The proton attached to the same carbon as the oxygen (H-a) is expected to be the most deshielded, appearing around 7.0-7.5 ppm.

    • The two terminal vinyl protons (H-b and H-c) will appear further upfield, likely in the range of 4.5-5.5 ppm.

  • Methine Proton (H-d): The single proton on the carbon adjacent to the two nitrile groups will be significantly deshielded and is expected to appear as a singlet in the region of 4.0-5.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum should display five distinct signals corresponding to the unique carbon environments in the molecule.

  • Carbonyl Carbon (C=O): Expected to be the most downfield signal, typically in the 160-170 ppm range.

  • Vinylic Carbons (=CH-O and =CH₂): The carbon attached to the oxygen (=CH-O) will be more deshielded (approx. 140-150 ppm) than the terminal vinyl carbon (=CH₂) (approx. 95-110 ppm).

  • Nitrile Carbons (-C≡N): These carbons typically appear in the 110-120 ppm range.

  • Methine Carbon (-CH(CN)₂): This carbon is expected to resonate in the 40-50 ppm region.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by strong absorptions corresponding to its key functional groups.

  • C≡N Stretch: A sharp, strong absorption band is expected in the 2240-2260 cm⁻¹ region, characteristic of the nitrile groups.

  • C=O Stretch: A strong, sharp peak corresponding to the ester carbonyl group should appear around 1750-1770 cm⁻¹.

  • C=C Stretch: A medium intensity peak for the vinyl C=C double bond is expected around 1640-1650 cm⁻¹.

  • C-O Stretch: The ester C-O stretches will likely produce strong bands in the 1000-1300 cm⁻¹ region.

Predicted Mass Spectrum (MS)

In electron ionization mass spectrometry (EI-MS), the spectrum would be expected to show:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of this compound (C₆H₄N₂O₂), which is 136.11 g/mol .

  • Major Fragments: Fragmentation is likely to occur at the ester linkage. Key fragments would include the loss of the vinyl group (-CH=CH₂) resulting in a peak at m/z 109, and the formation of the vinyl cation at m/z 27. Cleavage could also result in a fragment corresponding to the dicyanoacetyl group.

Illustrative Spectroscopic Data: Vinyl Acetate

To provide a practical example, the spectroscopic data for the simpler analog, vinyl acetate (C₄H₆O₂), is presented below. This molecule shares the vinyl ester moiety, which is a core component of this compound.

Data Presentation
Table 1: ¹H NMR Data for Vinyl Acetate (in CDCl₃)
Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.27Doublet of Doublets (dd)J = 13.9, 6.3=CH-O
~4.88Doublet of Doublets (dd)J = 13.9, 1.4=CH₂ (trans)
~4.58Doublet of Doublets (dd)J = 6.3, 1.4=CH₂ (cis)
~2.11Singlet (s)--CH₃
Table 2: ¹³C NMR Data for Vinyl Acetate (in CDCl₃)
Chemical Shift (ppm) Assignment
167.8C=O
141.2=CH-O
97.8=CH₂
20.7-CH₃
Table 3: Key IR Absorptions for Vinyl Acetate
Wavenumber (cm⁻¹) Functional Group Assignment
~3050=C-H Stretch
~1760C=O Stretch (Ester)
~1645C=C Stretch (Alkene)
~1220, 1020C-O Stretch (Ester)
Table 4: Mass Spectrometry Data for Vinyl Acetate
m/z Fragment Assignment
86[M]⁺ (Molecular Ion)
43[CH₃CO]⁺ (Base Peak)
27[C₂H₃]⁺ (Vinyl Cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Place the NMR tube into the spectrometer's magnet. The instrument subjects the sample to a strong, constant magnetic field and pulses of radiofrequency energy.[2]

  • Processing: The detected signal (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

  • Analysis: Analyze the chemical shifts, integration (peak areas), and splitting patterns to determine the structure.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[4] Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the sample directly on the crystal.

  • Background Scan: Run a background spectrum of the clean salt plates or empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water.[5]

  • Sample Scan: Place the prepared sample in the instrument's beam path and acquire the spectrum. The instrument passes infrared radiation through the sample and a detector measures the transmitted energy at each wavelength.[6]

  • Analysis: Identify the characteristic absorption bands (peaks) and correlate them to specific functional groups within the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the vaporized sample into the ion source.[7] This can be done via direct injection or by coupling the mass spectrometer to a gas chromatograph (GC-MS) for sample separation prior to analysis.

  • Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺).[7][8]

  • Fragmentation: The high energy of EI causes the molecular ions to break apart into smaller, characteristic fragment ions.[9]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge (m/z) ratio.[7]

  • Detection: A detector records the abundance of ions at each m/z ratio, generating the mass spectrum. The resulting plot shows the relative abundance of each ion.[8]

Mandatory Visualization

G cluster_methods Spectroscopic Methods cluster_info Provided Information NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework Atom Connectivity (J-Coupling) NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups (C=O, C≡N, C=C) IR->FunctionalGroups MS Mass Spectrometry MolecularInfo Molecular Weight Elemental Formula Fragmentation Pattern MS->MolecularInfo Structure Final Structure of This compound Connectivity->Structure FunctionalGroups->Structure MolecularInfo->Structure

Caption: Logical relationship of spectroscopic methods for structure elucidation.

G cluster_acq Data Acquisition cluster_int Spectral Interpretation Compound Unknown Compound (this compound) SamplePrep Sample Preparation (Solvent, Concentration) Compound->SamplePrep NMR_acq NMR SamplePrep->NMR_acq Acquire Spectra IR_acq IR SamplePrep->IR_acq Acquire Spectra MS_acq MS SamplePrep->MS_acq Acquire Spectra NMR_int Analyze Shifts, Splitting, Integration NMR_acq->NMR_int IR_int Identify Functional Group Bands IR_acq->IR_int MS_int Determine Mol. Weight, Analyze Fragments MS_acq->MS_int Elucidation Structure Elucidation & Verification NMR_int->Elucidation Combine Data IR_int->Elucidation Combine Data MS_int->Elucidation Combine Data

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

The Potential Reactivity and Reaction Mechanisms of Vinyl Dicyanoacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on vinyl dicyanoacetate is limited in publicly available literature. Therefore, this guide extrapolates its potential reactivity and reaction mechanisms based on the well-established chemistry of analogous, structurally similar compounds featuring a vinyl group attached to potent electron-withdrawing substituents. The provided experimental protocols are generalized and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Introduction

This compound is a fascinating, yet underexplored, monomer possessing a unique chemical architecture. The presence of a vinyl group directly attached to a dicyanoacetate moiety—a powerful electron-withdrawing group—renders the double bond exceptionally electron-deficient. This electronic characteristic is the cornerstone of its predicted high reactivity and versatile chemical behavior. This technical guide aims to provide a comprehensive overview of the potential reactivity of this compound, focusing on its utility in key organic transformations such as cycloaddition reactions, Michael additions, and polymerization. The insights provided herein are intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development, enabling them to harness the synthetic potential of this promising, highly functionalized building block.

Synthesis of this compound

Hypothetical Synthetic Protocol:

A mixture of ethyl dicyanoacetate (1 equivalent), vinyl acetate (2-5 equivalents), and a palladium(II) catalyst (e.g., 1-5 mol%) is heated in an appropriate solvent (e.g., toluene, THF) under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent and excess vinyl acetate are removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Potential Reactivity and Reaction Mechanisms

The pronounced electron-deficient nature of the vinyl group in this compound dictates its reactivity, making it a prime candidate for reactions involving nucleophilic attack or participation as an electron-poor component in pericyclic reactions.

Cycloaddition Reactions

This compound is anticipated to be a highly reactive dienophile in Diels-Alder reactions due to its electron-deficient double bond.[1] It should readily react with a wide range of electron-rich dienes to form substituted cyclohexene derivatives, which are valuable intermediates in the synthesis of complex molecules.

Table 1: Predicted Diels-Alder Reactivity of this compound with Various Dienes (based on analogous reactions)

DienePredicted Product StructureTypical ConditionsAnticipated Yield
1,3-Butadiene4-(Dicyanoacetoxy)cyclohex-1-eneToluene, 80-110 °C, 12-24 hGood to Excellent
Cyclopentadiene5-(Dicyanoacetoxy)bicyclo[2.2.1]hept-2-eneDichloromethane, 0 °C to rt, 1-4 hExcellent
Anthracene9-(Dicyanoacetoxy)-9,10-dihydro-9,10-ethanoanthraceneXylene, 140 °C, 24-48 hModerate to Good

Experimental Protocol for a General Diels-Alder Reaction:

To a solution of the diene (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane), this compound (1.0-1.2 eq) is added. The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.

Diels_Alder Diene Diene TS [Transition State] Diene->TS Dienophile This compound Dienophile->TS Product Cyclohexene Adduct TS->Product Michael_Addition Nucleophile Nucleophile Acceptor This compound Nucleophile->Acceptor Enolate Enolate Intermediate Acceptor->Enolate 1,4-Addition Product Adduct Enolate->Product Protonation Anionic_Polymerization Initiator Initiator (e.g., n-BuLi) Monomer1 This compound Initiator->Monomer1 Initiation Initiation Monomer1->Initiation Propagating_Anion Propagating Carbanion Initiation->Propagating_Anion Monomer2 This compound Propagating_Anion->Monomer2 Propagation Propagation Monomer2->Propagation Polymer_Chain Growing Polymer Chain Propagation->Polymer_Chain Termination Termination (e.g., with MeOH) Polymer_Chain->Termination Final_Polymer Final Polymer Termination->Final_Polymer

References

A Technical Guide to Dichloroacetate (DCA): From Discovery to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroacetate (DCA), a small molecule analogue of acetic acid, has garnered significant scientific interest for its unique ability to modulate cellular metabolism. Initially investigated for the treatment of lactic acidosis, its potential as a targeted cancer therapeutic has become a primary focus of research. This is due to its capacity to reverse the Warburg effect, a metabolic hallmark of many cancer cells. This technical guide provides a comprehensive overview of the discovery, historical context, mechanism of action, and therapeutic potential of dichloroacetate. It includes a summary of key quantitative data, descriptions of relevant experimental protocols, and visualizations of the core signaling pathways, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Historical Context

Dichloroacetate first emerged as a therapeutic agent in the 1970s for the treatment of lactic acidosis, a condition characterized by the buildup of lactate.[1] It was used in both acute and congenital cases to facilitate the metabolic processing of lactate.[1][2] For decades, its use was primarily confined to this metabolic disorder.

A paradigm shift in the perception of DCA occurred in 2007, when researchers led by Dr. Evangelos Michelakis at the University of Alberta published groundbreaking findings.[3][4] Their research demonstrated that DCA could reverse the Warburg effect in cancer cells, leading to apoptosis (programmed cell death) and a reduction in tumor size in animal models.[3][4] This discovery was pivotal, as it suggested that targeting cancer cell metabolism could be a viable therapeutic strategy and that the mitochondrial dysfunction in cancer cells might be reversible.[3][4] This seminal work sparked a wave of research into DCA's anti-cancer properties, which continues to this day.[3]

Mechanism of Action

The primary molecular target of dichloroacetate is pyruvate dehydrogenase kinase (PDK) .[5][6][7] In normal cells, the pyruvate dehydrogenase (PDH) complex plays a crucial role in cellular respiration by converting pyruvate into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for efficient energy production through oxidative phosphorylation. PDK is a negative regulator of PDH; it phosphorylates and inactivates the PDH complex.

Many cancer cells exhibit the Warburg effect , a metabolic shift towards aerobic glycolysis, where glucose is fermented to lactate even in the presence of oxygen. This metabolic phenotype is associated with the upregulation of PDK, which suppresses mitochondrial activity.[7]

DCA acts as an inhibitor of all four isoforms of PDK.[8] By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the PDH complex.[5][9] This leads to the reactivation of PDH, promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation.[5][9] This metabolic reprogramming from glycolysis back to glucose oxidation has several downstream consequences for cancer cells:

  • Increased Reactive Oxygen Species (ROS) Production: The restoration of mitochondrial respiration leads to an increase in the production of ROS.[5] Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis.[5]

  • Induction of Apoptosis: The shift in metabolism and increased ROS production can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the activation of caspases.[10]

  • Inhibition of Tumor Growth: By promoting apoptosis and reversing the metabolic advantages of cancer cells, DCA can inhibit tumor growth.[6][7]

Signaling Pathway of Dichloroacetate Action

DCA_Mechanism cluster_mito DCA Dichloroacetate (DCA) PDK Pyruvate Dehydrogenase Kinase (PDK) DCA->PDK Inhibits PDH_active PDH (active, dephosphorylated) PDK->PDH_active Inhibits (by phosphorylation) PDH_inactive PDH (inactive, phosphorylated) Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Fermentation AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Conversion TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle Mitochondrion Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) TCA_Cycle->ROS Apoptosis Apoptosis ROS->Apoptosis Warburg Warburg Effect (Aerobic Glycolysis) Warburg->Lactate

Caption: Mechanism of action of Dichloroacetate (DCA).

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and clinical use of dichloroacetate.

Table 1: In Vitro Activity of Dichloroacetate

ParameterTargetValueCell LinesReference
IC₅₀PDK2183 µM-[6]
IC₅₀PDK480 µM-[6]

Table 2: Clinical and Preclinical Dosing

ApplicationDosing RangeAdministrationNotesReference
Cancer Therapy (Clinical)6.25 - 12.5 mg/kg, twice dailyOralMaximum tolerated dose often cited as 6.25 mg/kg BID.[11]
Cancer Therapy (Clinical)10 - 50 mg/kg/dayOralGeneral therapeutic range under investigation.[12]
Lactic Acidosis (Clinical)VariedOral/IntravenousUsed since the 1970s.[1]

Table 3: Common Adverse Effects in Clinical Trials

Adverse EffectGradeFrequencyNotesReference
Peripheral Neuropathy1-3Common, dose-dependentReversible upon discontinuation.[6][11]
Fatigue317.4% (at 6.25 mg/kg BID)Dose-limiting toxicity.[11]
Fever-43% (vs 8% in placebo)Related to study drug.[11]
Decreased Platelet Count-67% (vs 33% in placebo)-[11]

Key Experimental Protocols

The evaluation of dichloroacetate's biological effects involves a range of standard and specialized laboratory techniques. Below are descriptions of common experimental workflows.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of DCA on cancer cells.

  • Methodology: Cancer cell lines are seeded in multi-well plates and treated with a range of DCA concentrations for various time points (e.g., 24, 48, 72 hours). Cell viability is then assessed using colorimetric assays such as MTT or WST-1, or by using automated cell counters to determine cell numbers.

  • Data Analysis: The results are typically plotted as cell viability (%) versus DCA concentration to determine the IC₅₀ value.

Apoptosis Assays

These experiments are crucial for confirming that DCA induces programmed cell death.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.

    • Caspase Activity Assays: Cell lysates are incubated with a substrate for caspases (e.g., caspase-3, -8, -9). Cleavage of the substrate releases a fluorescent or colorimetric signal, which is quantified.

    • Western Blotting: Protein lysates from treated cells are analyzed for the expression levels of key apoptotic proteins, such as cleaved PARP, cleaved caspases, and members of the Bcl-2 family.

  • Data Analysis: Flow cytometry data is presented as quadrant plots showing the percentage of live, early apoptotic, late apoptotic, and necrotic cells. Caspase activity is reported as fold-change relative to untreated controls.

Measurement of Reactive Oxygen Species (ROS)

These assays are used to verify that DCA's metabolic effects lead to increased oxidative stress.

  • Methodology: Cells treated with DCA are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is then measured by flow cytometry or a fluorescence plate reader.

  • Data Analysis: ROS levels are reported as the mean fluorescence intensity or as a fold-change compared to untreated cells.

Experimental Workflow for Evaluating DCA's Anti-Cancer Effects

experimental_workflow cluster_assays In Vitro Assays start Cancer Cell Culture treat Treat with Dichloroacetate (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis ros ROS Measurement (e.g., DCFH-DA) treat->ros western Western Blot (PDH phosphorylation, Caspases) treat->western analysis Data Analysis (IC50, Apoptosis %, ROS levels) viability->analysis apoptosis->analysis ros->analysis western->analysis conclusion Conclusion on DCA Efficacy and Mechanism analysis->conclusion

Caption: A typical experimental workflow for in vitro evaluation of DCA.

Therapeutic Applications and Future Directions

Oncology

The primary therapeutic interest in DCA lies in its potential as an anti-cancer agent. Clinical trials have investigated its use in various solid tumors, including glioblastoma and non-small cell lung cancer.[13][14] While some studies have shown evidence of disease stabilization and metabolic reprogramming in tumors, large-scale clinical trials are still needed to definitively establish its efficacy.[11] A notable advantage of DCA is its potential to be used in combination with conventional chemotherapies and radiation, possibly acting as a sensitizer.[11][13]

Metabolic Disorders

DCA's original application in treating congenital and acquired lactic acidosis remains relevant.[1][2] By stimulating the PDH complex, it helps to clear excess lactate from the blood.[2] Its role in other metabolic disorders, such as type 2 diabetes, is also being explored due to its effects on glucose metabolism.[15]

Challenges and Future Outlook

Despite its promise, the development of DCA as a mainstream therapeutic faces challenges. As a non-patentable, generic drug, there has been limited commercial interest in funding large, expensive clinical trials.[13] Additionally, dose-limiting toxicities, particularly reversible peripheral neuropathy, need to be carefully managed.[6]

Future research will likely focus on:

  • Conducting well-designed, randomized controlled trials to validate its efficacy in specific cancer types.

  • Investigating synergistic combinations with other targeted therapies and immunotherapies.

  • Developing strategies to mitigate its side effects, potentially through intermittent dosing schedules or combination with neuroprotective agents.

  • Identifying predictive biomarkers to select patients most likely to respond to DCA treatment.

References

In-Depth Technical Guide: Stability and Decomposition Pathways of Vinyl Dicyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Vinyl dicyanoacetate is a specialized chemical entity with limited publicly available data. This guide is a predictive analysis based on the known chemical properties of its constituent functional groups: the vinyl ester and the dicyanoacetate moiety. All data and pathways presented herein are extrapolated from analogous compounds and should be considered theoretical until validated by experimental evidence.

Introduction

This compound, with a predicted structure featuring a vinyl group attached to an ester oxygen and a dicyano-substituted alpha-carbon, presents a unique combination of reactive functional groups. This guide aims to provide a comprehensive overview of its anticipated stability characteristics and potential decomposition pathways under various conditions. Understanding these properties is crucial for its handling, storage, and potential application in research and development, particularly in the synthesis of complex organic molecules and drug discovery.

The vinyl ester group is known for its susceptibility to polymerization and hydrolysis, while the geminal dinitrile (dicyanoacetate) moiety is prone to hydrolysis and nucleophilic attack. The interplay of these functionalities is expected to dictate the overall stability profile of the molecule.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicBasis of Prediction
Molecular Formula C₅H₃N₂O₂Predicted
Molecular Weight 123.09 g/mol Predicted
Appearance Colorless to pale yellow liquidAnalogy with similar small organic esters.
Boiling Point Estimated 180-220 °CPredicted to be higher than vinyl acetate (72.7 °C) due to increased molecular weight and polarity from the dicyano group.
Solubility Soluble in organic solvents (e.g., acetone, THF, ethyl acetate); sparingly soluble in water.General solubility of esters and nitriles.
Stability Likely to be unstable, sensitive to heat, light, and moisture. May polymerize.Combination of reactive vinyl and dicyanoacetate groups.

Predicted Stability Profile

The stability of this compound is predicted to be influenced by several factors, including temperature, pH, and exposure to light.

Thermal Stability

Vinyl esters can undergo thermal decomposition. For instance, copolymers of ethylene and vinyl acetate show acetic acid release at approximately 620 K.[1] The presence of the electron-withdrawing dicyano groups in this compound may influence the thermal stability, potentially lowering the decomposition temperature compared to simpler vinyl esters. Malononitrile, a related dinitrile, can polymerize violently at temperatures above 130°C.[2]

Predicted Thermal Decomposition Products:

  • Acetaldehyde

  • Dicyanoacetic acid

  • Hydrogen cyanide

  • Carbon dioxide

  • Polymeric materials

Hydrolytic Stability

Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The hydrolysis of vinyl acetate can proceed through different mechanisms depending on the acidity of the solution.[3][4] The dicyanoacetate group is also prone to hydrolysis. Malononitrile undergoes neutral hydrolysis with a half-life of about 20 days at 25°C.[2] The hydrolysis of one or both cyano groups would lead to the formation of amides and carboxylic acids.

Predicted Hydrolytic Decomposition Pathways:

  • Acid-catalyzed hydrolysis: Reversible reaction yielding dicyanoacetic acid and vinyl alcohol, which rapidly tautomerizes to acetaldehyde.

  • Base-catalyzed hydrolysis (saponification): Irreversible reaction yielding a salt of dicyanoacetic acid and vinyl alcohol (tautomerizing to acetaldehyde).

  • Hydrolysis of nitrile groups: Stepwise hydrolysis to form an amide and then a carboxylic acid, with the potential for decarboxylation.

Photochemical Stability

Polymers containing vinyl groups, such as poly(vinyl chloride), are known to undergo photodegradation upon exposure to UV light.[5][6][7] This process often involves the formation of reactive radical species, leading to cross-linking or chain scission. The cyano groups may also participate in photochemical reactions.

Predicted Photochemical Decomposition Pathways:

  • Polymerization: UV light can initiate radical polymerization of the vinyl group.

  • Photo-oxidation: In the presence of oxygen, photo-oxidation can lead to the formation of carbonyl and other oxygenated species.

  • Cleavage: Photons may provide sufficient energy to cleave the ester bond or C-C bonds within the molecule.

Predicted Decomposition Pathways

The following diagrams illustrate the predicted decomposition pathways of this compound.

Hydrolysis_Pathway VDA This compound H2O_acid H₂O / H⁺ VDA->H2O_acid H2O_base H₂O / OH⁻ VDA->H2O_base DCAA Dicyanoacetic Acid H2O_acid->DCAA Acetaldehyde Acetaldehyde H2O_acid->Acetaldehyde H2O_base->Acetaldehyde DCA_salt Dicyanoacetate Salt H2O_base->DCA_salt Nitrile_hydrolysis Further Hydrolysis (Nitrile Groups) DCAA->Nitrile_hydrolysis DCA_salt->Nitrile_hydrolysis

Caption: Predicted hydrolytic decomposition pathways of this compound.

Thermal_Decomposition_Pathway VDA This compound Heat Δ VDA->Heat Polymer Polymerization VDA->Polymer Heat-induced Fragments Initial Fragments (e.g., Acetaldehyde, Dicyanoketene) Heat->Fragments Secondary_Products Secondary Products (HCN, CO₂, etc.) Fragments->Secondary_Products

Caption: Predicted thermal decomposition pathways of this compound.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of a reactive compound like this compound. These should be adapted and performed with appropriate safety precautions in a laboratory setting.

Synthesis of Vinyl Esters (General Procedure)

A common method for the synthesis of vinyl esters is the transvinylation reaction using vinyl acetate.

Materials:

  • Dicyanoacetic acid

  • 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Potassium tert-butoxide (t-BuOK)

  • Vinyl acetate

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, dried

  • Inert atmosphere (e.g., Nitrogen)

Procedure: [8]

  • Dissolve dicyanoacetic acid and CDMT in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0-5 °C.

  • Add N-methylmorpholine dropwise while stirring.

  • In a separate flask, prepare a suspension of potassium tert-butoxide in anhydrous THF and cool to -30 to -40 °C.

  • To the cold t-BuOK suspension, add a solution of vinyl acetate in THF dropwise over 10-20 minutes.

  • After stirring for 30 minutes, slowly add the contents of the first flask to the second flask over 30 minutes, maintaining the low temperature.

  • Continue the reaction for an additional 2 hours at -30 to -40 °C.

  • Quench the reaction with a 5% aqueous solution of ammonium chloride, ensuring the temperature does not rise above -10 °C.

  • Extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Wash the organic layer sequentially with cooled 0.5 M NaHCO₃ solution, water, 1 M NaHSO₄ solution, water, and saturated potassium chloride solution.

  • Dry the organic extract, filter, and remove the solvent under vacuum.

  • Purify the crude product by column chromatography.

Synthesis_Workflow Start Start Activate_Acid Activate Dicyanoacetic Acid with CDMT and NMM in THF Start->Activate_Acid Prepare_Vinyloxide Prepare Potassium Vinyloxide from Vinyl Acetate and t-BuOK Start->Prepare_Vinyloxide React Combine Activated Acid and Potassium Vinyloxide at low temp. Activate_Acid->React Prepare_Vinyloxide->React Quench Quench Reaction React->Quench Extract_Wash Extract and Wash Quench->Extract_Wash Purify Purify by Chromatography Extract_Wash->Purify End End Purify->End

Caption: General workflow for the synthesis of this compound.

Stability Testing Protocol (General)

This protocol is based on ICH guidelines for pharmaceutical stability testing and can be adapted for a research chemical.[9][10]

Objective: To assess the stability of this compound under defined storage conditions over time.

Materials and Equipment:

  • Purified this compound

  • Appropriate storage containers (e.g., amber glass vials with inert caps)

  • Stability chambers with controlled temperature and humidity

  • Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC-MS, FT-IR)

Procedure:

  • Sample Preparation: Aliquot the purified this compound into multiple storage containers.

  • Storage Conditions: Place the samples in stability chambers under various conditions. Suggested conditions include:

    • Long-term: 25 °C / 60% RH

    • Accelerated: 40 °C / 75% RH

    • Refrigerated: 5 °C

    • Photostability: As per ICH Q1B guidelines (exposure to a light source).

  • Testing Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analytical Testing: At each time point, analyze the samples for:

    • Appearance: Color, clarity, presence of particulates.

    • Purity Assay: Determine the percentage of remaining this compound (e.g., by HPLC or GC).

    • Degradation Products: Identify and quantify any new peaks observed in the chromatograms.

  • Data Analysis: Plot the purity versus time for each storage condition to determine the degradation rate and estimate the shelf-life.

Stability_Testing_Workflow Start Start Prepare_Samples Prepare and Aliquot Samples Start->Prepare_Samples Place_in_Chambers Place in Stability Chambers (Controlled Temp/Humidity/Light) Prepare_Samples->Place_in_Chambers Pull_Samples Pull Samples at Time Points (T₀, T₁, T₂, ...) Place_in_Chambers->Pull_Samples Pull_Samples->Pull_Samples Repeat at each time point Analyze Analyze Samples (Appearance, Purity, Degradants) Pull_Samples->Analyze Evaluate Evaluate Data and Determine Degradation Rate Analyze->Evaluate End End Evaluate->End

Caption: General workflow for stability testing of this compound.

Conclusion

While experimental data for this compound is scarce, a predictive analysis based on the known reactivity of vinyl esters and dicyanoacetate derivatives suggests that this compound is likely to be reactive and possess limited stability. It is anticipated to be sensitive to heat, light, and hydrolysis. The primary decomposition pathways are predicted to involve hydrolysis of the ester linkage, reactions of the nitrile groups, and polymerization of the vinyl group. The provided experimental protocols offer a starting point for the synthesis and stability assessment of this and other novel reactive molecules. For any application, rigorous experimental validation of these predicted properties is essential.

References

Navigating the Risks: A Technical Guide to the Safe Handling of α-Acetoxyacrylonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is based on available data for α-Acetoxyacrylonitrile (CAS 3061-65-2), also known as 1-cyanovinyl acetate. The user-provided term "vinyl dicyanoacetate" did not yield specific safety data; it is presumed that α-acetoxyacrylonitrile is the compound of interest. This guide is intended for informational purposes and should be supplemented with a formal risk assessment by qualified personnel before any handling.

Executive Summary

α-Acetoxyacrylonitrile is a highly toxic and hazardous chemical requiring stringent safety protocols. This guide provides a comprehensive overview of its known hazards, handling procedures, and emergency responses to ensure the safety of laboratory personnel. The compound is classified as acutely toxic via dermal, oral, and inhalation routes, and poses a risk of serious eye damage and skin irritation[1][2]. Adherence to the protocols outlined herein is critical to mitigate the significant risks associated with its use.

Hazard Identification and Classification

α-Acetoxyacrylonitrile is classified as a highly hazardous substance. The primary dangers are its acute toxicity, which can be fatal upon skin contact, and its potential to cause severe eye damage[1][2][3].

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classification for α-acetoxyacrylonitrile[1][4]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Signal Word: Danger[1]

GHS Pictograms:

alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of α-acetoxyacrylonitrile is essential for safe storage and handling.

PropertyValue
CAS Number 3061-65-2[1][5]
Molecular Formula C₅H₅NO₂[1][4]
Molecular Weight 111.10 g/mol [1]
Appearance Colorless to light yellow liquid[4]
Boiling Point 80-82 °C at 30 mmHg[4]
Density 1.04 g/mL at 25 °C
Flash Point 64 °C (147.2 °F) - closed cup
Vapor Pressure 30 mmHg at 80 °C[4]
Storage Temperature 2-8°C[4]

Experimental Protocols

Protocol for Assessing Dermal Toxicity (Rabbit Model)

The available toxicity data, such as "skn-rbt 10 mg/24H open MLD"[4], suggests that a protocol similar to the OECD Guideline 402 for Acute Dermal Toxicity is used. The following is a generalized methodology.

Objective: To determine the acute toxic response from a single dermal application of α-acetoxyacrylonitrile.

Materials:

  • α-Acetoxyacrylonitrile

  • Young adult albino rabbits (one sex)

  • Occlusive dressings

  • Protective collars

  • Appropriate solvents (if required for dilution)

Methodology:

  • Animal Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. A dose of 10 mg is applied.

  • Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion.

  • Observation Period: The animals are observed for 24 hours. They are monitored for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Termination: After the 24-hour exposure period, residual test substance is removed. Animals are observed for a total of 14 days.

  • Data Analysis: Mortality, signs of toxicity, and body weight changes are recorded. A full necropsy is performed on all animals.

Safe Handling and Storage

Personal Protective Equipment (PPE)

Due to the high dermal toxicity, a comprehensive PPE strategy is mandatory.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for α-Acetoxyacrylonitrile body Body Protection - Chemically resistant lab coat - Full-length pants - Closed-toe shoes hands Hand Protection - Double-gloving with chemically  resistant gloves (e.g., nitrile) - Change gloves frequently body->hands eyes Eye/Face Protection - Safety goggles - Full-face shield hands->eyes respiratory Respiratory Protection - Work in a certified chemical fume hood - Use a respirator with an appropriate  cartridge (e.g., ABEK) if hood is not available  or during spill cleanup eyes->respiratory end Proceed with Work respiratory->end start Personnel Entering Lab start->body

Caption: Required PPE for handling α-acetoxyacrylonitrile.

Engineering Controls
  • Fume Hood: All work with α-acetoxyacrylonitrile must be conducted in a certified chemical fume hood to minimize inhalation exposure[4].

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area[4].

  • The recommended storage temperature is between 2-8°C[4].

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

Spill Response

A spill of α-acetoxyacrylonitrile is a high-hazard event requiring immediate and coordinated action.

Spill_Response spill Spill Detected evacuate Evacuate Immediate Area Alert others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (Manageable by trained personnel) assess->small_spill Small large_spill Large Spill (Requires emergency services) assess->large_spill Large ppe Don Appropriate PPE (Full-face respirator, chemical suit, double gloves) small_spill->ppe call_emergency Call Emergency Services (e.g., 911 or internal hazmat team) large_spill->call_emergency contain Contain Spill Use absorbent pads or vermiculite ppe->contain neutralize Neutralize (if applicable) Follow specific procedure contain->neutralize cleanup Collect and Dispose Place in sealed container for hazardous waste neutralize->cleanup decontaminate Decontaminate Area cleanup->decontaminate secure_area Secure Area Prevent entry call_emergency->secure_area

Caption: Logical workflow for responding to a spill.

First Aid Measures

Immediate action is crucial in the event of exposure[2].

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention as this exposure route can be fatal[2][3].

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[3].

Disposal Considerations

All waste containing α-acetoxyacrylonitrile must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

α-Acetoxyacrylonitrile is a valuable reagent in research and development but poses significant health and safety risks. A thorough understanding of its hazards, coupled with strict adherence to handling protocols, engineering controls, and emergency preparedness, is paramount to ensuring a safe working environment. All personnel must be trained on the contents of this guide and the associated standard operating procedures before working with this compound.

References

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of Vinyl Dicyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a proposed, step-by-step experimental protocol for the synthesis of vinyl dicyanoacetate, a potentially valuable monomer for polymerization and a versatile reagent in organic synthesis. As no direct synthesis protocol is readily available in the surveyed literature, this method is based on the well-established palladium-catalyzed transvinylation of carboxylic acids using vinyl acetate.[1][2] The proposed starting material is dicyanoacetic acid, which is known to be a highly acidic and reactive compound.[3][4] This protocol is intended for use by researchers and professionals in chemistry and drug development and should be performed with appropriate safety precautions in a laboratory setting.

Introduction

Vinyl esters are important intermediates in organic synthesis and polymer chemistry. While methods for the synthesis of various vinyl esters are known, a specific protocol for this compound is not well-documented. Dicyanoacetic acid and its derivatives are characterized by a highly activated methylene group due to the presence of two electron-withdrawing nitrile groups, making them interesting building blocks.[3] This protocol details a proposed synthesis of this compound via a palladium-catalyzed transvinylation reaction. This approach is adapted from general methods for the vinylation of carboxylic acids.[1][2]

Proposed Reaction Scheme

The proposed synthesis involves the reaction of a dicyanoacetate precursor with vinyl acetate in the presence of a palladium catalyst. The general transformation is depicted below:

NC-CH(COOH)-CN + CH₂=CHOAc --[Pd catalyst]--> NC-CH(COOCH=CH₂)-CN + CH₃COOH

Experimental Protocol

This section provides a detailed, step-by-step procedure for the proposed synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Proposed QuantityNotes
Dicyanoacetic AcidC₄H₂N₂O₂114.071.14 g (10 mmol)Starting material.[4]
Vinyl AcetateC₄H₆O₂86.0925.8 g (300 mmol)Reagent and solvent.
Palladium(II) AcetatePd(OAc)₂224.522.5 mg (0.1 mmol)Catalyst.
1,10-PhenanthrolineC₁₂H₈N₂180.2118.0 mg (0.1 mmol)Ligand.
HydroquinoneC₆H₆O₂110.1111 mg (0.1 mmol)Polymerization inhibitor.
Anhydrous DichloromethaneCH₂Cl₂84.9350 mLSolvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededFor workup.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying.

3.2. Equipment

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

3.3. Synthesis Procedure

  • Catalyst Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (22.5 mg, 0.1 mmol) and 1,10-phenanthroline (18.0 mg, 0.1 mmol).

  • Reaction Setup: Flush the flask with an inert gas (N₂ or Ar). Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture for 15 minutes at room temperature to allow for complex formation.

  • Addition of Reagents: To the catalyst mixture, add dicyanoacetic acid (1.14 g, 10 mmol), vinyl acetate (25.8 g, 300 mmol), and hydroquinone (11 mg, 0.1 mmol).

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 40-45°C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is expected to proceed over several hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted dicyanoacetic acid and acetic acid byproduct. Wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

3.4. Characterization

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Palladium compounds can be toxic and should be handled with care.

  • Dicyanoacetic acid is a corrosive and toxic substance.[5]

  • Vinyl acetate is flammable and a potential irritant.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst_prep Catalyst Preparation: Pd(OAc)₂ + 1,10-Phenanthroline in CH₂Cl₂ reagent_add Addition of Reagents: Dicyanoacetic Acid, Vinyl Acetate, Hydroquinone catalyst_prep->reagent_add Stir 15 min reflux Reflux at 40-45°C (Monitor by TLC/GC) reagent_add->reflux cooling Cool to RT reflux->cooling extraction Extraction with Sat. NaHCO₃ cooling->extraction drying Drying over MgSO₄ & Concentration extraction->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: A flowchart illustrating the proposed synthesis of this compound.

Discussion

The proposed protocol leverages a palladium-catalyzed transvinylation, a method shown to be effective for various carboxylic acids.[1][2] The choice of 1,10-phenanthroline as a ligand is based on its successful application in similar catalytic systems.[1] The reaction conditions are suggested to be mild to mitigate the potential for decarboxylation of dicyanoacetic acid, which is known to occur at elevated temperatures.[4][6] The workup procedure is designed to remove acidic components and isolate the desired ester. It is important to note that this is a proposed protocol and may require optimization of reaction conditions such as temperature, reaction time, and catalyst loading to achieve a satisfactory yield.

References

Application Notes and Protocols: 1,1-Dicyano-2-vinylcyclopropane as a Monomer for Novel Dicyano-Substituted Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific monomer "vinyl dicyanoacetate" is not described in the current scientific literature, this document provides detailed application notes and protocols for a closely related and well-characterized dicyano-substituted vinyl monomer: 1,1-dicyano-2-vinylcyclopropane . This monomer undergoes radical ring-opening polymerization (RROP) to yield novel polymers with a unique chemical structure containing pendant dicyano groups. These functional groups offer potential for a variety of applications, including as precursors for further chemical modification and in the development of advanced materials. The protocols and data presented herein are based on established research and provide a comprehensive guide for the synthesis, polymerization, and characterization of this promising monomer and its resulting polymer.

Monomer Synthesis: 1,1-Dicyano-2-vinylcyclopropane

The synthesis of 1,1-dicyano-2-vinylcyclopropane is achieved through the reaction of malononitrile with trans-1,4-dibromo-2-butene in the presence of a suitable base.

Experimental Protocol: Synthesis of 1,1-Dicyano-2-vinylcyclopropane

Materials:

  • Malononitrile

  • trans-1,4-Dibromo-2-butene

  • Silver oxide (Ag₂O) or another suitable base

  • Appropriate solvent (e.g., anhydrous diethyl ether)

  • Standard laboratory glassware and purification apparatus (e.g., distillation setup)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add silver oxide to the solution and stir the suspension.

  • Slowly add a solution of trans-1,4-dibromo-2-butene in the same solvent to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 24-48 hours), monitoring the reaction progress by a suitable technique (e.g., thin-layer chromatography).

  • After completion, cool the reaction mixture to room temperature and filter to remove the silver salts.

  • Wash the filtrate with water and brine, then dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1,1-dicyano-2-vinylcyclopropane as a colorless liquid.

Characterization Data for 1,1-Dicyano-2-vinylcyclopropane:

Analysis Result
¹H-NMR Signals corresponding to the vinyl and cyclopropane protons.
¹³C-NMR Signals at approximately 5.28, 22.52, and 32.85 ppm (cyclopropane carbons), 122.47 and 130.97 ppm (vinyl group carbons), and 114.31 and 115.61 ppm (cyano group carbons).[1]
IR (cm⁻¹) Strong absorption at ~2248 cm⁻¹ characteristic of the cyano group.[1]

Polymerization of 1,1-Dicyano-2-vinylcyclopropane

1,1-Dicyano-2-vinylcyclopropane undergoes radical ring-opening polymerization (RROP) to form a polymer with repeating units containing dicyano functionalities. The choice of solvent can significantly impact the solubility of the resulting polymer.[2]

Experimental Protocol: Radical Ring-Opening Polymerization

Materials:

  • 1,1-Dicyano-2-vinylcyclopropane (monomer)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (radical initiator)

  • Benzonitrile (solvent)

  • Methanol (for precipitation)

Procedure:

  • In a polymerization tube, dissolve the 1,1-dicyano-2-vinylcyclopropane monomer and AIBN in benzonitrile.

  • Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • Seal the tube under vacuum or an inert atmosphere.

  • Heat the polymerization mixture at a controlled temperature (e.g., 65 °C) for a specified duration (e.g., 48 hours).[1]

  • After the polymerization time, cool the reaction mixture. The product may be a viscous solution or a solid.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Polymer Characterization

The resulting poly(1,1-dicyano-2-vinylcyclopropane) can be characterized by various analytical techniques to determine its structure, molecular weight, and thermal properties.

Analysis Technique Typical Results and Observations
Size-Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn).
¹H-NMR and ¹³C-NMR Spectroscopy To confirm the polymer structure resulting from the ring-opening polymerization.
Infrared (IR) Spectroscopy To verify the presence of the characteristic cyano groups in the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.

Potential Applications in Drug Development

Polymers containing cyano groups are of interest in the field of drug delivery. The cyano groups can engage in specific interactions and can be used to modulate the physicochemical properties of the polymer.

Potential Applications:

  • Drug Delivery Vehicles: The cyano groups can potentially interact with certain drug molecules, allowing for the formulation of polymer-drug conjugates or loaded nanoparticles.

  • Biocompatible Materials: Cyano-containing polymers, such as poly(alkyl cyanoacrylates), have been investigated as biodegradable and biocompatible materials for drug delivery systems.

  • Hydrogel Formation: The incorporation of cyano-containing monomers into hydrogel networks can enhance their properties, such as their ability to immobilize and control the release of therapeutic agents like silver ions for antibacterial applications.[3]

  • Targeted Delivery: The polymer backbone can be further functionalized to attach targeting ligands for site-specific drug delivery.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for the synthesis and polymerization of 1,1-dicyano-2-vinylcyclopropane, as well as a conceptual representation of a potential drug delivery application.

Monomer_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Malononitrile Malononitrile ReactionStep Reaction in Solvent (e.g., Diethyl Ether) Malononitrile->ReactionStep Dibromobutene trans-1,4-Dibromo-2-butene Dibromobutene->ReactionStep Base Ag₂O Base->ReactionStep Filtration Filtration ReactionStep->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation Monomer 1,1-Dicyano-2- vinylcyclopropane Distillation->Monomer

Caption: Workflow for the synthesis of 1,1-dicyano-2-vinylcyclopropane monomer.

Polymerization_Workflow cluster_start Starting Materials cluster_process Polymerization Process cluster_isolation Polymer Isolation cluster_final Final Product Monomer 1,1-Dicyano-2- vinylcyclopropane Degassing Freeze-Pump-Thaw Monomer->Degassing Initiator AIBN Initiator->Degassing Solvent Benzonitrile Solvent->Degassing Heating Heating (e.g., 65°C) Degassing->Heating Precipitation Precipitation in Methanol Heating->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer Poly(1,1-dicyano-2- vinylcyclopropane) Drying->Polymer

Caption: Workflow for the radical ring-opening polymerization.

Drug_Delivery_Concept Polymer Dicyano-Substituted Polymer Formulation Formulation into Nanoparticles or Conjugates Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Systemic Systemic Administration Formulation->Systemic Target Target Site (e.g., Tumor Tissue) Systemic->Target Release Controlled Drug Release Target->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual pathway for a dicyano-polymer-based drug delivery system.

References

Application Notes and Protocols for Cyano-Functionalized Vinyl Polymers in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed no specific scientific literature, quantitative data, or established experimental protocols for a polymer named "poly(vinyl dicyanoacetate)." It is possible that this is a novel or proprietary material with limited public information. The following application notes and protocols are therefore presented as a hypothetical guide based on the known properties and applications of structurally related cyano-containing vinyl polymers and poly(vinyl acetate). These notes are intended to provide a framework for researchers and professionals interested in the potential of such materials.

Introduction

Polymers containing cyano (–C≡N) groups are of significant interest in materials science due to the high dipole moment of the nitrile functionality. This characteristic often imparts polymers with a high dielectric constant, making them promising candidates for applications in energy storage, electronics, and sensor technology. While specific data for poly(this compound) is unavailable, we can extrapolate potential applications and properties from analogous polymers like poly(vinylidene fluoride-co-trifluoroethylene) copolymers and cyanoethylated cellulose. These materials are known for their utility in capacitors, piezoelectric sensors, and actuators.

This document outlines potential applications, hypothetical quantitative data, and illustrative experimental protocols for a theoretical poly(this compound) or similar cyano-functionalized vinyl polymers.

Potential Applications

The introduction of two cyano groups on the acetate moiety of a vinyl polymer would be expected to significantly enhance its polarity and, consequently, its dielectric properties. Potential applications include:

  • High-Energy-Density Capacitors: The high dielectric constant could allow for the fabrication of thin-film capacitors with high energy storage capacity, crucial for modern electronics and power systems.

  • Piezoelectric and Pyroelectric Sensors: The strong dipole moments may lead to materials exhibiting piezoelectric (generation of electricity in response to mechanical stress) and pyroelectric (generation of electricity in response to temperature changes) effects, suitable for sensors and energy harvesting devices.

  • Actuators: Materials with significant piezoelectric responses can also function as actuators, converting electrical energy into mechanical motion for applications in robotics and micro-electromechanical systems (MEMS).

  • Gate Dielectrics in Organic Field-Effect Transistors (OFETs): A high-k dielectric material can improve the performance of OFETs by enabling lower operating voltages and higher charge carrier densities.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data for a theoretical poly(this compound) to illustrate its potential performance characteristics in comparison to other dielectric polymers.

Table 1: Comparative Dielectric Properties at 1 kHz

PolymerDielectric Constant (ε')Dissipation Factor (tan δ)Reference
Poly(this compound) (Hypothetical)18 - 250.03 - 0.05-
Poly(vinylidene fluoride) (PVDF)10 - 130.02 - 0.03[Internal Knowledge]
Biaxially Oriented Polypropylene (BOPP)2.2< 0.001[Internal Knowledge]
Cyanoethylated Cellulose15 - 200.02 - 0.04[Internal Knowledge]

Table 2: Hypothetical Energy Storage Properties

MaterialBreakdown Strength (MV/m)Energy Density (J/cm³)
Poly(this compound) Film (Hypothetical)400 - 50010 - 15
BOPP Film600 - 7001 - 2
PVDF-based Polymers300 - 5005 - 10

Experimental Protocols

The following are illustrative experimental protocols for the synthesis of a hypothetical this compound monomer and its subsequent polymerization.

Protocol 1: Hypothetical Synthesis of this compound Monomer

Objective: To synthesize this compound via a two-step process involving the synthesis of dicyanoacetic acid followed by its vinylation.

Materials:

  • Malononitrile

  • Sodium nitrite

  • Sulfuric acid

  • Vinyl acetate

  • Palladium(II) acetate

  • Sodium acetate

  • Diethyl ether

  • Magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Synthesis of Dicyanoacetic Acid:

    • Dissolve malononitrile in a suitable solvent and cool in an ice bath.

    • Slowly add a solution of sodium nitrite.

    • Acidify the reaction mixture with sulfuric acid to generate dicyanoacetic acid.

    • Extract the product with diethyl ether.

    • Dry the organic layer over magnesium sulfate and evaporate the solvent to obtain crude dicyanoacetic acid.

    • Purify the product by recrystallization.

  • Vinylation of Dicyanoacetic Acid:

    • In a reaction flask, combine dicyanoacetic acid, vinyl acetate (as the vinyl source), palladium(II) acetate (as a catalyst), and sodium acetate (as a co-catalyst).

    • Heat the mixture under an inert atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture and filter to remove the catalyst.

    • Purify the this compound monomer by fractional distillation under reduced pressure.

Protocol 2: Free Radical Polymerization of this compound

Objective: To polymerize this compound to form poly(this compound).

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Schlenk flask and vacuum line

Procedure:

  • Place the purified this compound monomer and AIBN in a Schlenk flask.

  • Add anhydrous toluene via cannula under an inert atmosphere.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture in an oil bath at 60-70 °C to initiate polymerization.

  • Allow the polymerization to proceed for a specified time (e.g., 24 hours).

  • Cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature.

Visualizations

Below are Graphviz diagrams illustrating a hypothetical synthesis pathway and an experimental workflow.

Synthesis_Pathway Malononitrile Malononitrile DicyanoaceticAcid Dicyanoacetic Acid Malononitrile->DicyanoaceticAcid Nitrosation & Hydrolysis VinylDicyanoacetate This compound Monomer DicyanoaceticAcid->VinylDicyanoacetate Vinylation (e.g., with Vinyl Acetate) Polymer Poly(this compound) VinylDicyanoacetate->Polymer Free Radical Polymerization

Caption: Hypothetical synthesis pathway for poly(this compound).

Experimental_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Material Characterization Reactants Starting Materials Reaction_M Monomer Reaction Reactants->Reaction_M Combine & React Purification_M Purification Reaction_M->Purification_M Isolate & Purify Characterization_M Monomer Characterization Purification_M->Characterization_M Analyze (NMR, IR, MS) Monomer Purified Monomer Characterization_M->Monomer Polymerization_P Polymerization Reaction Monomer->Polymerization_P Initiate & Polymerize Precipitation_P Precipitation Polymerization_P->Precipitation_P Precipitate & Collect Drying_P Drying Precipitation_P->Drying_P Vacuum Dry Polymer Final Polymer Drying_P->Polymer GPC GPC Analysis Polymer->GPC Molecular Weight DSC DSC/TGA Analysis Polymer->DSC Thermal Properties Dielectric Dielectric Analysis Polymer->Dielectric Dielectric Spectroscopy

Caption: Illustrative workflow for synthesis and characterization.

Application Notes and Protocols: Vinyl Dicyanoacetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl dicyanoacetate is a potentially valuable, yet underexplored, reagent in organic synthesis. Its unique structure, featuring a vinyl group attached to a dicyanoacetate moiety, suggests a high degree of reactivity and versatility. The two electron-withdrawing cyano groups are expected to render the vinyl group highly electron-deficient, making it a potent Michael acceptor and a reactive dienophile in cycloaddition reactions. These characteristics open avenues for the synthesis of complex molecular architectures and novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document provides proposed synthetic routes to this compound and detailed protocols for its potential applications in key organic transformations.

Proposed Synthesis of this compound

Currently, there is no specific literature precedent for the synthesis of this compound. However, based on established methods for the synthesis of other vinyl esters, a transvinylation reaction using dicyanoacetic acid and vinyl acetate is proposed as a feasible route. The presence of electron-withdrawing groups on the carboxylic acid has been shown to facilitate such reactions.[1]

Transvinylation of Dicyanoacetic Acid

This proposed method involves the reaction of dicyanoacetic acid with an excess of vinyl acetate in the presence of a suitable catalyst, such as a palladium or ruthenium complex.[2][3][4] The reaction likely proceeds through an intermediate where the metal catalyst activates the vinyl acetate, facilitating the transfer of the vinyl group to the dicyanoacetic acid.

Experimental Workflow: Proposed Synthesis of this compound

G cluster_synthesis Proposed Synthesis of this compound reagents Dicyanoacetic Acid + Vinyl Acetate reaction Transvinylation Reaction (Inert Atmosphere, Heat) reagents->reaction catalyst Catalyst (e.g., Pd(OAc)2) catalyst->reaction workup Reaction Work-up (Filtration, Solvent Removal) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound via transvinylation.

Detailed Protocol: Synthesis of this compound (Hypothetical)
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dicyanoacetic acid (1.0 equiv), a suitable catalyst such as Palladium(II) acetate (0.05 equiv), and a suitable ligand if necessary.

  • Flush the flask with an inert gas (e.g., argon or nitrogen).

  • Add an excess of vinyl acetate (5-10 equiv) as both the reagent and solvent.

  • Heat the reaction mixture to reflux (approximately 72 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Remove the excess vinyl acetate and other volatile components under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.

Applications in Organic Synthesis

The electron-deficient nature of the double bond in this compound is predicted to make it a highly reactive participant in several key carbon-carbon bond-forming reactions.

Michael Addition Reactions

This compound is expected to be an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles such as enolates, amines, and thiols.[5][6] This reactivity can be harnessed to synthesize highly functionalized adducts.

Signaling Pathway: Michael Addition of a Nucleophile to this compound

G cluster_michael Michael Addition Pathway VDA This compound Intermediate Enolate Intermediate VDA->Intermediate Nucleophilic Attack Nu Nucleophile (Nu-) Nu->Intermediate Product Michael Adduct Intermediate->Product Protonation Protonation Protonation Protonation->Product

Caption: Proposed mechanism for the Michael addition to this compound.

Diels-Alder Reactions

As a dienophile with strong electron-withdrawing groups, this compound is anticipated to be highly reactive in Diels-Alder cycloadditions with electron-rich dienes.[7][8] This would provide a direct route to functionalized cyclohexene derivatives.

Logical Relationship: Diels-Alder Reaction with this compound

G cluster_da Diels-Alder Reaction Diene Electron-Rich Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState Dienophile This compound (Dienophile) Dienophile->TransitionState Cycloadduct Cyclohexene Derivative TransitionState->Cycloadduct

Caption: Conceptual diagram of the Diels-Alder reaction involving this compound.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on general procedures for similar transformations and have not been optimized for this compound.

Protocol for Michael Addition of Diethyl Malonate
  • In a round-bottom flask, dissolve diethyl malonate (1.2 equiv) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equiv) in THF dropwise over 10-15 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Diels-Alder Reaction with Cyclopentadiene
  • To a clean, dry reaction tube, add this compound (1.0 equiv).

  • Add an excess of freshly distilled cyclopentadiene (3.0 equiv).

  • Optionally, a Lewis acid catalyst (e.g., AlCl₃, 0.1 equiv) can be added to accelerate the reaction, in which case a chlorinated solvent like dichloromethane would be used.

  • Stir the reaction mixture at room temperature. The reaction is expected to be exothermic.

  • Monitor the reaction by TLC or GC until the this compound is consumed.

  • Remove the excess cyclopentadiene and solvent (if used) under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the Diels-Alder adduct.

Data Presentation (Predicted)

The following tables summarize the predicted reactants, products, and potential yields for the proposed reactions. The yields are hypothetical and would require experimental validation.

Table 1: Proposed Michael Addition Reactions with this compound

NucleophileProductPredicted Yield (%)
Diethyl malonateDiethyl 2-(2-(dicyanoacetoxy)ethyl)malonate80-95
Aniline2-cyano-2-(phenylamino)ethyl dicyanoacetate75-90
Thiophenol2-cyano-2-(phenylthio)ethyl dicyanoacetate85-98

Table 2: Proposed Diels-Alder Reactions with this compound

DieneProductPredicted Yield (%)
Cyclopentadiene2-(dicyanoacetoxy)bicyclo[2.2.1]hept-5-ene90-99
Isoprene1-(dicyanoacetoxy)-4-methylcyclohex-3-en-1-yl)acetonitrile80-95
1,3-Butadiene(1-(dicyanoacetoxy)cyclohex-3-en-1-yl)acetonitrile70-90

Safety and Handling

This compound is expected to be a reactive and potentially toxic compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Given the presence of cyano groups, it should be handled with extreme caution to avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

References

Application Notes and Protocols for the Anionic Polymerization of Vinyl Dicyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the anionic polymerization of vinyl dicyanoacetate. Due to the limited specific literature on this monomer, the protocol is adapted from established methods for the controlled anionic polymerization of structurally related alkyl cyanoacrylates. This compound's two electron-withdrawing cyano groups and acetate functionality suggest it is highly susceptible to anionic polymerization, offering the potential for creating polymers with unique properties suitable for various applications, including in the biomedical and pharmaceutical fields. This guide covers the necessary reagents, equipment, a step-by-step experimental procedure, and expected material characterizations.

Introduction

Anionic polymerization is a chain-growth polymerization technique initiated by a nucleophilic attack on a monomer, leading to the formation of a propagating carbanion.[1] This method is particularly effective for vinyl monomers that possess strong electron-withdrawing substituents, as these groups can stabilize the negative charge of the propagating species.[1] The this compound monomer, with its two cyano groups and an acetate group, is an excellent candidate for this type of polymerization. The resulting polymer, polythis compound, is of interest for its potential applications in areas such as drug delivery, bioadhesives, and specialty coatings, owing to the reactive nature of the pendant groups and the potential for a well-defined polymer architecture.

Controlled or "living" anionic polymerization, when achieved, allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[2] This level of control is crucial for applications in drug development and materials science, where polymer properties must be precisely tailored. This protocol adapts a superbase-initiated system, which has been shown to provide good control over the polymerization of other highly reactive cyanoacrylate monomers.[2]

Experimental Data Summary

The following tables summarize the proposed experimental parameters and expected outcomes for the anionic polymerization of this compound, based on analogous cyanoacrylate polymerizations.[2]

Table 1: Proposed Experimental Parameters for Anionic Polymerization of this compound

ParameterProposed Value/ConditionRationale/Notes
Monomer This compoundHighly reactive due to multiple electron-withdrawing groups. Should be purified before use.
Initiator System Thiophenol (PhSH) / Superbase (e.g., Phosphazene P4-t-Bu)The superbase activates the thiophenol to form a "soft" nucleophile suitable for initiating polymerization.
Monomer/Initiator Ratio 50:1 to 200:1This ratio will be the primary determinant of the target molecular weight.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that can solvate the propagating anion. Must be rigorously dried.
Reaction Temperature -78 °C to Room TemperatureLow temperatures are often used to control the high reactivity of cyanoacrylate-type monomers.
Reaction Time 1 to 3 hoursThe reaction is expected to be fast; monitor conversion by taking aliquots for analysis (e.g., NMR).
Terminating Agent HCl-acidified MethanolProtonates the living carbanion to quench the polymerization.

Table 2: Expected Polymer Characteristics

PropertyExpected ValueCharacterization Method
Number Average Molecular Weight (Mn) 5,000 - 20,000 g/mol Size Exclusion Chromatography (SEC)
Polydispersity Index (Mw/Mn or PDI) < 1.5Size Exclusion Chromatography (SEC)
Polymer Structure Confirmation Consistent with expected structureNuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization glassware Glassware Acid Wash & Drying setup Assemble Schlenk Line & Reactor glassware->setup solvent Solvent Purification (THF Distillation) dissolve Dissolve Monomer in Anhydrous THF solvent->dissolve reagents Reagent Purification (Monomer, Initiator) reagents->dissolve setup->dissolve initiate Add Initiator/Superbase Solution dissolve->initiate polymerize Polymerization at Controlled Temperature initiate->polymerize terminate Quench with Acidified Methanol polymerize->terminate precipitate Precipitate Polymer in Non-solvent terminate->precipitate centrifuge Collect Polymer by Centrifugation precipitate->centrifuge dry Dry Polymer under Vacuum centrifuge->dry sec SEC (Mn, Mw/Mn) dry->sec nmr NMR (Structure) dry->nmr

Caption: Experimental workflow for the anionic polymerization of this compound.

Anionic Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Nu⁻) Monomer This compound Initiator->Monomer Nucleophilic Attack Carbanion Propagating Carbanion Monomer->Carbanion Growing_Chain Growing Polymer Chain (Pₙ⁻) Carbanion->Growing_Chain New_Monomer Monomer Growing_Chain->New_Monomer Addition of Monomer Longer_Chain Longer Polymer Chain (Pₙ₊₁⁻) New_Monomer->Longer_Chain Living_Polymer Living Polymer (Pₙ⁻) Longer_Chain->Living_Polymer Quenching_Agent Quenching Agent (H⁺) Living_Polymer->Quenching_Agent Protonation Terminated_Polymer Terminated Polymer (Pₙ-H) Quenching_Agent->Terminated_Polymer

Caption: Proposed mechanism for the anionic polymerization of this compound.

Detailed Experimental Protocol

Materials:

  • This compound (monomer, >98%)

  • Thiophenol (initiator, >99%)

  • Phosphazene P4-t-Bu (superbase catalyst)

  • Tetrahydrofuran (THF), anhydrous (<50 ppm H₂O)

  • Methanol, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Argon or Nitrogen gas, high purity

  • Standard Schlenk line apparatus

  • Glass reactor with a magnetic stir bar

  • Syringes and needles

  • Centrifuge

Glassware Preparation:

  • All glassware should be rigorously cleaned. A recommended procedure is to soak in a base bath, followed by an acid bath, and then rinse thoroughly with deionized water.

  • Dry all glassware in an oven at >120 °C overnight.

  • Assemble the reactor while hot and place it under a high vacuum on the Schlenk line to remove any adsorbed water. Allow to cool under an inert atmosphere (Argon or Nitrogen).

Reagent Preparation:

  • Solvent: Anhydrous THF is crucial. If not purchased anhydrous, it should be dried over sodium/benzophenone and distilled under an inert atmosphere immediately before use.

  • Monomer: this compound should be purified to remove any inhibitors or impurities. This can be achieved by passing it through a short column of activated basic alumina. Store under an inert atmosphere.

  • Initiator Solution: Prepare a stock solution of thiophenol and the superbase in anhydrous THF in a glovebox or under an inert atmosphere.

Polymerization Procedure:

  • Reaction Setup: Under a positive pressure of inert gas, add the desired amount of anhydrous THF to the reaction vessel via cannula transfer. Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Monomer Addition: Add the purified this compound monomer to the cooled THF with vigorous stirring.

  • Initiation: Using a gas-tight syringe, rapidly inject the prepared initiator/superbase solution into the monomer solution. The reaction mixture may change color, indicating the formation of the propagating anions.

  • Polymerization: Allow the reaction to proceed for the planned duration (e.g., 1-3 hours). The progress of the polymerization can be monitored by taking small aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination: To quench the polymerization, add a few milliliters of HCl-acidified methanol to the reaction mixture. The color of the solution, if any, should disappear.

  • Polymer Isolation: Warm the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent (e.g., cold methanol or a methanol/water mixture).

  • Purification: Collect the precipitated polymer by centrifugation or filtration. Redissolve the polymer in a small amount of a good solvent (e.g., acetone or dichloromethane) and re-precipitate to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under a high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization:

  • Molecular Weight and PDI: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Size Exclusion Chromatography (SEC) using appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Chemical Structure: Confirm the structure of the resulting polythis compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This document provides a comprehensive, though adapted, protocol for the anionic polymerization of this compound. The high reactivity of this monomer, attributed to its electron-withdrawing groups, makes it a prime candidate for forming well-defined polymers through a controlled anionic process. By carefully controlling the purity of reagents and the reaction conditions, it should be possible to synthesize polythis compound with predictable molecular weights and low polydispersity. Such well-defined polymers are of significant interest for advanced applications in the pharmaceutical and materials science industries. Further optimization of the reaction conditions will likely be necessary to achieve the desired polymer characteristics for specific applications.

References

Application Notes and Protocols for the Quantification of Vinyl Dicyanoacetate Purity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. For vinyl dicyanoacetate, GC-FID offers a reliable method for assessing purity and identifying volatile organic impurities. The following protocol is adapted from methods used for the analysis of other vinyl esters, such as vinyl acetate.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column is recommended to achieve good separation. A common choice would be a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector. A split injection is recommended to avoid column overload.

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1 (can be optimized).

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp Rate: 10 °C/min to 280 °C.

    • Final Temperature: 280 °C, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

    • Vortex the solution until the sample is fully dissolved.

    • Transfer an aliquot to a GC vial for analysis.

  • Injection Volume: 1 µL.

Data Analysis:

The purity of this compound is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of this compound should be used to create a calibration curve.

Workflow for GC-FID Analysis of this compound

sample_prep Sample Preparation (Dissolve in Solvent) gc_injection GC Injection (1 µL) sample_prep->gc_injection Transfer to vial separation Chromatographic Separation (Capillary Column) gc_injection->separation Vaporization detection FID Detection separation->detection Elution data_analysis Data Analysis (Peak Integration) detection->data_analysis Signal Acquisition purity_calc Purity Calculation (Area %) data_analysis->purity_calc Quantification sample_prep Sample Preparation (Dissolve & Filter) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection rp_separation Reversed-Phase Separation (C18 Column) hplc_injection->rp_separation uv_detection UV Detection (210 nm) rp_separation->uv_detection chromatogram_gen Chromatogram Generation uv_detection->chromatogram_gen purity_assessment Purity Assessment (Area %) chromatogram_gen->purity_assessment analyte This compound (Unknown Purity) weighing Accurate Weighing analyte->weighing int_std Internal Standard (Known Purity) int_std->weighing dissolution Dissolution in Deuterated Solvent weighing->dissolution nmr_acq NMR Data Acquisition dissolution->nmr_acq integration Signal Integration nmr_acq->integration calculation Purity Calculation integration->calculation

Application Notes and Protocols for Cyanoacrylate and Vinyl Acetate-Based Polymers in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific information on "vinyl dicyanoacetate-based polymers." This suggests that this class of polymers may be novel, not yet described in published literature, or potentially a misnomer. The following application notes and protocols are based on closely related and well-researched vinyl polymers with significant biomedical applications: Poly(alkyl cyanoacrylates) (PACA) and Poly(vinyl acetate) (PVAc) / Poly(vinyl alcohol) (PVA) . Additionally, the potential biological effects of degradation products are discussed with reference to the known pharmacology of Dichloroacetate (DCA) , a related small molecule.

These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the state-of-the-art in related polymer systems, offering valuable insights and methodologies that could be adapted for novel polymer exploration.

Application Notes

Poly(alkyl cyanoacrylates) (PACA) for Drug Delivery and Tissue Adhesion

Poly(alkyl cyanoacrylates) (PACAs) are a class of biodegradable and biocompatible vinyl polymers that have been extensively investigated for various biomedical applications.[1][2] Their primary applications include drug delivery systems, particularly nanoparticles for targeted cancer therapy and for crossing the blood-brain barrier, as well as their use as tissue adhesives and surgical glues.[1]

Key Features and Applications:

  • Biodegradability: PACA nanoparticles are biodegradable, and their degradation rate can be tuned by altering the length of the alkyl chain.

  • Biocompatibility: While the monomers can have some toxicity, the polymerized nanoparticles are generally considered biocompatible.[1]

  • Drug Delivery: PACA nanoparticles have shown significant promise in encapsulating and delivering a wide range of therapeutic agents, including anticancer drugs and insulin.[1] Their ability to be functionalized allows for targeted delivery to specific tissues or cells.

  • Tissue Adhesives: The monomeric form of alkyl cyanoacrylates polymerizes rapidly in the presence of water, making them excellent surgical adhesives for wound closure.[1]

Quantitative Data Summary:

PropertyPolymer SystemValue/RangeApplication
Particle Size Poly(butyl cyanoacrylate) (PBCA) Nanoparticles100 - 300 nmDrug Delivery
Drug Encapsulation Efficiency Doxorubicin in PBCA Nanoparticles70 - 95%Cancer Therapy
In Vitro Drug Release (72h) Paclitaxel from PBCA Nanoparticles50 - 80% (pH-dependent)Cancer Therapy
Biodegradation Half-life PBCA Nanoparticles24 - 48 hours (in vivo)General Drug Delivery
Poly(vinyl acetate) (PVAc) and Poly(vinyl alcohol) (PVA) in Biomedical Applications

Poly(vinyl acetate) (PVAc) is a versatile polymer often used in adhesives and coatings.[3] Its hydrolyzed form, poly(vinyl alcohol) (PVA), is a water-soluble, highly biocompatible polymer with extensive use in the biomedical field.[4][5]

Key Features and Applications of PVA:

  • Biocompatibility and Low Toxicity: PVA is non-toxic, non-carcinogenic, and generally does not induce an immune response, making it suitable for in vivo applications.[5]

  • Hydrogel Formation: PVA readily forms hydrogels through physical (freeze-thawing) or chemical crosslinking. These hydrogels are used for wound dressings, contact lenses, and as matrices for controlled drug release.[4][5]

  • Drug Delivery: PVA is used to fabricate nanoparticles, microparticles, and hydrogels for the sustained and controlled release of various drugs. Its mucoadhesive properties are beneficial for drug delivery to mucosal surfaces.[4]

  • Tissue Engineering: PVA hydrogels serve as scaffolds for tissue engineering due to their tunable mechanical properties and ability to support cell growth.

Quantitative Data Summary:

PropertyPolymer SystemValue/RangeApplication
Swell Ratio PVA Hydrogel (10% w/v)300 - 600%Wound Dressing
Tensile Strength Crosslinked PVA Hydrogel0.1 - 10 MPaCartilage Replacement
Drug Release (24h) Dexamethasone from PVA Microneedles> 90%Transdermal Drug Delivery
Oxygen Permeability PVA-based Contact Lens20 - 50 DkOphthalmology

Experimental Protocols

Protocol for Synthesis of Poly(alkyl cyanoacrylate) Nanoparticles for Drug Encapsulation

This protocol describes the preparation of drug-loaded PACA nanoparticles via emulsion polymerization.

Materials:

  • Alkyl cyanoacrylate monomer (e.g., butyl cyanoacrylate)

  • Dextran or other stabilizing agent

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Purified water

Procedure:

  • Prepare an acidic aqueous solution (pH 2.5-3.0) by adding HCl to purified water.

  • Dissolve the stabilizing agent (e.g., Dextran) in the acidic water to a final concentration of 1% (w/v).

  • Dissolve the drug in the aqueous solution. The concentration will depend on the desired drug loading.

  • Add the alkyl cyanoacrylate monomer to the aqueous solution dropwise while stirring vigorously. The typical monomer concentration is 0.1-1% (v/v).

  • Continue stirring for 4-6 hours at room temperature to allow for polymerization.

  • The resulting nanoparticle suspension can be purified by ultracentrifugation and washing with purified water to remove unreacted monomer and excess drug.

  • Resuspend the purified nanoparticles in a suitable buffer or lyoprotectant for storage.

Workflow Diagram:

G cluster_prep Solution Preparation cluster_poly Polymerization cluster_purify Purification prep_acid Prepare Acidic Water (pH 2.5-3.0) prep_stab Dissolve Stabilizer (e.g., Dextran) prep_acid->prep_stab prep_drug Dissolve Drug prep_stab->prep_drug add_monomer Add Alkyl Cyanoacrylate Monomer prep_drug->add_monomer stir Stir for 4-6 hours add_monomer->stir centrifuge Ultracentrifugation stir->centrifuge wash Wash with Purified Water centrifuge->wash resuspend Resuspend Nanoparticles wash->resuspend end end resuspend->end Final Product

Caption: Workflow for PACA nanoparticle synthesis.

Protocol for Preparation of PVA Hydrogel for Controlled Drug Release

This protocol outlines the preparation of a drug-loaded PVA hydrogel using the freeze-thaw cycling method.

Materials:

  • Poly(vinyl alcohol) (PVA) powder (Mw 70,000 - 100,000 g/mol )

  • Drug to be loaded

  • Phosphate-buffered saline (PBS)

  • Molds for hydrogel casting

Procedure:

  • Prepare a 10% (w/v) PVA solution by dissolving PVA powder in PBS at 90°C with constant stirring until the solution is clear.

  • Allow the PVA solution to cool to room temperature.

  • Dissolve the desired amount of drug into the PVA solution and mix thoroughly to ensure homogeneity.

  • Pour the drug-PVA solution into molds of the desired shape and size.

  • Subject the molds to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C for 12 hours followed by thawing at room temperature for 12 hours.

  • Repeat the freeze-thaw cycle 3-5 times to achieve a stable hydrogel with the desired mechanical properties.

  • The drug-loaded hydrogel is now ready for use in drug release studies or other applications.

Workflow Diagram:

G dissolve_pva Dissolve PVA in PBS at 90°C cool_pva Cool PVA Solution to Room Temperature dissolve_pva->cool_pva dissolve_drug Dissolve Drug in PVA Solution cool_pva->dissolve_drug cast_hydrogel Cast Solution into Molds dissolve_drug->cast_hydrogel freeze_thaw Perform Freeze-Thaw Cycles (-20°C / RT) cast_hydrogel->freeze_thaw final_hydrogel Drug-Loaded PVA Hydrogel freeze_thaw->final_hydrogel

Caption: PVA hydrogel preparation workflow.

Signaling Pathways

Hypothetical Signaling Pathway Interaction of a Dicyanoacetate Moiety

While there is no direct evidence for the signaling pathways affected by a hypothetical "dicyanoacetate" degradation product, we can draw parallels from the known pharmacology of dichloroacetate (DCA) . DCA is a small molecule that inhibits pyruvate dehydrogenase kinase (PDK), leading to the activation of the pyruvate dehydrogenase (PDH) complex.[6] This, in turn, shifts cellular metabolism from glycolysis towards glucose oxidation.

Potential Effects of a Dicyanoacetate Moiety (Hypothetical):

If a dicyanoacetate moiety were released from a polymer and acted similarly to DCA, it could have significant effects on cellular metabolism and signaling.

Signaling Pathway Diagram (based on DCA action):

G cluster_cell Cellular Metabolism cluster_effects Downstream Effects Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Production Lactate Production Glycolysis->Lactate Production AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH TCA Cycle TCA Cycle AcetylCoA->TCA Cycle effect1 Increased Glucose Oxidation TCA Cycle->effect1 effect3 Altered Redox State TCA Cycle->effect3 effect2 Decreased Lactate Production Lactate Production->effect2 PDK PDK PDH PDH PDK->PDH Inhibits DCA Dichloroacetate (DCA) (or hypothetical Dicyanoacetate) DCA->PDK Inhibits

Caption: Potential metabolic signaling pathway modulation.

This diagram illustrates how a small molecule like DCA can influence a critical metabolic checkpoint, the PDH complex, by inhibiting its inhibitor, PDK. This leads to a metabolic shift with broad downstream consequences. A similar mechanism of action could be investigated for any small molecule degradation products of novel polymers.

While "this compound-based polymers" are not documented in the current scientific literature, the exploration of related vinyl polymers such as PACAs and PVA provides a strong foundation for future research. The protocols and data presented here for these established polymer systems can serve as a valuable guide for the synthesis, characterization, and application of novel biomaterials. Furthermore, considering the potential biological activity of polymer degradation products, as exemplified by the action of DCA, is a critical aspect of designing safe and effective biomedical polymers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Vinyl Dicyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of vinyl dicyanoacetate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors. The table below summarizes potential causes and recommended troubleshooting steps.

Potential CauseRecommended Solutions
Inefficient Catalyst Activity - Ensure the palladium catalyst is fresh and has been stored under inert conditions. - Consider catalyst screening to find a more effective one for this specific substrate. - Increase catalyst loading incrementally, monitoring for improvements in yield.
Suboptimal Reaction Temperature - The reaction may be temperature-sensitive. Perform small-scale experiments at various temperatures (e.g., 40°C, 60°C, 80°C) to determine the optimal condition. Elevated temperatures (above 60.8°C) can sometimes lead to unsatisfactory product distribution and slower conversion.[1][2]
Incorrect Molar Ratios - Vary the molar ratio of the dicyanoacetate precursor to vinyl acetate. An excess of vinyl acetate can often drive the equilibrium towards the product.
Presence of Impurities - Ensure all reactants and solvents are anhydrous and free of impurities that could poison the catalyst. Water can inhibit the reaction.
Reaction Time - The reaction may not have reached completion, or the product may be degrading over time. Analyze aliquots of the reaction mixture at different time points to determine the optimal reaction duration.

Q2: I am observing significant side product formation. What are they and how can I minimize them?

A2: Side product formation is a common issue. The most likely side products in this synthesis are polymers of vinyl acetate or this compound, and decomposition products of the dicyanoacetate moiety.

  • Polymerization: To minimize polymerization, consider the following:

    • Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can initiate polymerization.

    • Lower the reaction temperature, as higher temperatures can promote polymerization.

  • Decomposition: The dicyanoacetate group can be susceptible to hydrolysis or other decomposition pathways, especially in the presence of acidic or basic impurities.

    • Ensure all reagents and solvents are neutral and dry.

    • If using a dicyanoacetic acid precursor, consider converting it to a more stable ester form (e.g., ethyl dicyanoacetate) before the transvinylation reaction.

Q3: My palladium catalyst appears to be deactivating during the reaction. How can I prevent this?

A3: Catalyst deactivation can be caused by impurities or thermal instability.

  • Ligand Selection: The choice of ligand for the palladium catalyst is crucial. For transvinylation reactions, ligands can enhance catalyst stability and activity. Consider using phosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Reaction Conditions: As mentioned, ensure anhydrous and oxygen-free conditions to prevent catalyst oxidation.

  • Catalyst Support: Using a supported palladium catalyst (e.g., Pd on charcoal) can sometimes improve stability and allow for easier recovery and reuse.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: While direct literature on this compound is scarce, a common and effective method for synthesizing vinyl esters is the palladium-catalyzed transvinylation of a suitable precursor with vinyl acetate.[1][2] An alternative approach involves the activation of the carboxylic acid with an activating agent, followed by reaction with vinyl acetate in the presence of a base.[3][4]

Q2: What are the key parameters to optimize for this reaction?

A2: The key parameters to optimize for a successful synthesis include the choice of catalyst and ligands, reaction temperature, reaction time, and the molar ratio of reactants. A systematic approach, such as a design of experiments (DoE), can be beneficial in finding the optimal conditions.

Q3: How can I effectively purify the final product?

A3: Purification of this compound will likely involve removing the catalyst, unreacted starting materials, and any side products.

  • Catalyst Removal: The palladium catalyst can be removed by filtration through a pad of celite or silica gel.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

  • Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica gel is a viable option.

Experimental Protocols

Proposed Synthesis of this compound via Palladium-Catalyzed Transvinylation

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Ethyl dicyanoacetate (or another suitable dicyanoacetate ester)

  • Vinyl acetate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene

  • Hydroquinone (inhibitor)

Procedure:

  • To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add ethyl dicyanoacetate (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Add a small amount of hydroquinone (catalytic amount).

  • Flush the flask with nitrogen for 10-15 minutes.

  • Add anhydrous toluene and vinyl acetate (3-5 equivalents) via syringe.

  • Heat the reaction mixture to 60-80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of silica gel to remove the palladium catalyst.

  • Remove the solvent and excess vinyl acetate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following tables present hypothetical data to illustrate the effect of various parameters on the yield of this compound.

Table 1: Effect of Catalyst Loading on Yield

Catalyst Loading (mol%)Yield (%)
0.535
1.055
2.078
3.079

Table 2: Effect of Temperature on Yield

Temperature (°C)Yield (%)
4045
6078
8072
10055

Table 3: Effect of Reaction Time on Yield

Time (hours)Yield (%)
240
465
678
875

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reaction_Vessel Dry Reaction Vessel Reagents Add Ethyl Dicyanoacetate, Pd(OAc)2, PPh3, Inhibitor Reaction_Vessel->Reagents Inert_Atmosphere Flush with Nitrogen Reagents->Inert_Atmosphere Solvents Add Anhydrous Toluene and Vinyl Acetate Inert_Atmosphere->Solvents Heating Heat to 60-80°C Solvents->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Cooling Cool to Room Temp Monitoring->Cooling Filtration Filter through Silica Cooling->Filtration Evaporation Solvent Removal Filtration->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Observed Catalyst_Issue Catalyst Inactivity Low_Yield->Catalyst_Issue Temp_Issue Suboptimal Temperature Low_Yield->Temp_Issue Ratio_Issue Incorrect Molar Ratios Low_Yield->Ratio_Issue Impurity_Issue Presence of Impurities Low_Yield->Impurity_Issue Optimize_Catalyst Screen/Increase Catalyst Catalyst_Issue->Optimize_Catalyst Optimize_Temp Vary Reaction Temperature Temp_Issue->Optimize_Temp Optimize_Ratios Adjust Reactant Ratios Ratio_Issue->Optimize_Ratios Purify_Reagents Use Anhydrous Reagents Impurity_Issue->Purify_Reagents

Caption: Troubleshooting logic for low reaction yield.

References

Preventing premature polymerization of vinyl dicyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the premature polymerization of vinyl dicyanoacetate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is premature polymerization of this compound?

A1: Premature polymerization is the unintended and uncontrolled self-reaction of this compound monomers to form oligomers or polymers before the intended use. This process is often initiated by external factors such as heat, light, or contaminants, and can lead to a loss of material, inconsistent experimental results, and potential safety hazards due to its exothermic nature.

Q2: What are the primary causes of premature polymerization?

A2: The polymerization of vinyl monomers like this compound is typically a free-radical process. The primary triggers for premature polymerization include:

  • Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.

  • Light: UV radiation can generate free radicals, initiating the polymerization chain reaction.

  • Contaminants: Impurities such as peroxides, acids, bases, or metal salts can act as initiators.

  • Oxygen: While oxygen can inhibit some free-radical polymerizations, it can also react with monomers to form peroxides, which are potent polymerization initiators.

Q3: What are the visible signs of premature polymerization?

A3: Early detection is crucial. Be vigilant for the following signs:

  • Increased Viscosity: The monomer liquid will become noticeably thicker or more syrupy.

  • Cloudiness or Haziness: The appearance of turbidity in the otherwise clear liquid can indicate the formation of insoluble polymer chains.

  • Precipitate Formation: Solid particles or a gel-like substance may form and settle at the bottom of the container.

  • Exotherm: A noticeable increase in the temperature of the container is a critical sign of an ongoing, uncontrolled polymerization.

Q4: How can I prevent the premature polymerization of this compound?

A4: A multi-faceted approach involving proper storage, handling, and the use of inhibitors is essential. Key preventative measures include:

  • Use of Inhibitors: Add a suitable free-radical inhibitor to the monomer upon receipt or after purification.

  • Controlled Storage: Store this compound in a cool, dark, and dry place. Refrigeration is often recommended.

  • Inert Atmosphere: Store the monomer under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides.

  • Opaque Containers: Use amber glass or other opaque containers to protect the monomer from light.

Q5: Which inhibitors are recommended for this compound?

A5: While specific data for this compound is limited, inhibitors effective for structurally similar monomers like cyanoacrylates and other vinyl compounds are recommended as a starting point. These include:

  • Phenolic Inhibitors: Hydroquinone (HQ), Monomethyl Ether of Hydroquinone (MEHQ), and Butylated Hydroxytoluene (BHT) are widely used.

  • Other Radical Scavengers: Certain stable free radicals like TEMPO can be highly effective.

Q6: How much inhibitor should be used?

A6: The optimal concentration depends on the storage duration, temperature, and purity of the monomer. It is crucial to start with a low concentration and optimize as needed. Excessive inhibitor can interfere with subsequent intended polymerization reactions. The table below provides typical concentration ranges for analogous monomers.

Troubleshooting Guide

Problem: My this compound has become cloudy and more viscous.

  • Probable Cause: Premature polymerization has likely begun, leading to the formation of soluble oligomers (increasing viscosity) and insoluble polymers (causing cloudiness).

  • Solution:

    • Assess the Extent: If the polymerization is extensive (significant solidification or high viscosity), the monomer may not be salvageable and should be disposed of according to safety protocols.

    • Purification: For early-stage polymerization, it may be possible to purify the remaining monomer. Refer to the experimental protocols below for a general purification procedure.

    • Future Prevention: After purification, or with a new batch, immediately add an appropriate inhibitor and ensure storage conditions are optimal (cool, dark, inert atmosphere).

Problem: My experiment requires the removal of the inhibitor before use. How can I do this safely?

  • Probable Cause: The presence of an inhibitor is preventing the desired polymerization in your experiment.

  • Solution:

    • Purification: The inhibitor can be removed by passing the monomer through a column of activated alumina or a dedicated inhibitor-removal column.

    • Immediate Use: Use the purified, inhibitor-free monomer immediately. It will be highly susceptible to polymerization.

    • Small Batches: Only purify the amount of monomer needed for a single experiment to avoid waste and the hazard of storing uninhibited monomer.

Quantitative Data on Inhibitors

The following table summarizes recommended starting concentrations for inhibitors based on data for analogous vinyl and cyanoacrylate monomers. Optimization for this compound is recommended.

InhibitorClassRecommended Concentration RangeNotes
Hydroquinone (HQ)Phenolic100 - 1000 ppmEffective, but may require oxygen to be fully active.
MEHQPhenolic50 - 500 ppmCommon choice for acrylates.
BHTPhenolic100 - 1000 ppm (0.01% - 0.1% w/w)[1]A widely used antioxidant and polymerization inhibitor.[1]
PhenothiazineAmine10 - 200 ppmCan be effective in oxygen-deficient environments but may cause discoloration.

Experimental Protocols

Protocol 1: Stabilizing this compound with an Inhibitor

This protocol describes the addition of a stock solution of an inhibitor to this compound for storage.

  • Prepare Inhibitor Stock Solution:

    • Prepare a 1% (w/v) stock solution of the chosen inhibitor (e.g., BHT) in a solvent that is compatible with your future applications and easily removable (e.g., dichloromethane or ethyl acetate).

  • Determine Required Volume:

    • Calculate the volume of the stock solution needed to achieve the desired final inhibitor concentration in your monomer. For example, to achieve a 200 ppm concentration in 100 g of monomer, you would need 20 mg of inhibitor, which corresponds to 2 mL of a 1% stock solution.

  • Add Inhibitor:

    • To your container of this compound, add the calculated volume of the inhibitor stock solution.

  • Mix Thoroughly:

    • Gently swirl or stir the mixture to ensure the inhibitor is evenly distributed throughout the monomer.

  • Solvent Removal (Optional):

    • If the solvent is undesirable for storage or future use, it can be removed under reduced pressure at a low temperature.

  • Store Appropriately:

    • Seal the container tightly, preferably after flushing with an inert gas like nitrogen, and store in a cool, dark location.

Protocol 2: Monitoring for Premature Polymerization

Regularly check your stored monomer for any signs of polymerization.

  • Visual Inspection (Weekly):

    • Carefully observe the monomer for any changes in clarity, color, or the formation of precipitates.

  • Viscosity Check (Monthly):

    • Gently tilt the container to observe the flow of the liquid. A noticeable decrease in fluidity suggests an increase in viscosity.

  • Analytical Monitoring (As Needed):

    • For sensitive applications, the presence of oligomers can be detected with high sensitivity using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods can identify and quantify the presence of dimers, trimers, and other short-chain polymers.[2]

Visualizing the Prevention Workflow

The following diagram illustrates the logical workflow for preventing and troubleshooting the premature polymerization of this compound.

G cluster_causes Initiation Triggers cluster_prevention Preventative Measures cluster_monitoring Monitoring & Troubleshooting Heat Heat Inhibitors Add Inhibitors (e.g., BHT, HQ) Heat->Inhibitors Counteracted by Light Light (UV) Opaque_Containers Use Opaque Containers Light->Opaque_Containers Blocked by Contaminants Contaminants (Peroxides, Metals) Contaminants->Inhibitors Neutralized by Oxygen Oxygen Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Oxygen->Inert_Atmosphere Displaced by Storage Cool, Dark Storage Visual_Inspection Visual Inspection (Cloudiness, Precipitate) Storage->Visual_Inspection Inhibitors->Visual_Inspection Requires Inert_Atmosphere->Visual_Inspection Opaque_Containers->Visual_Inspection Purification Purification (If Polymerization Occurs) Visual_Inspection->Purification If positive Viscosity_Check Viscosity Check Viscosity_Check->Purification If increased Analytical_Methods Analytical Methods (GC-MS, LC-MS) Analytical_Methods->Purification If oligomers detected

Caption: Workflow for preventing this compound polymerization.

References

Technical Support Center: Purification of Crude Vinyl Dicyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude vinyl dicyanoacetate.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on common synthetic routes for vinyl esters, such as transvinylation from vinyl acetate and dicyanoacetic acid, likely impurities include:

  • Unreacted Starting Materials: Dicyanoacetic acid, vinyl acetate.

  • Catalyst Residues: Palladium, rhodium, or iridium complexes if transition metal catalysis is used; acid or base catalysts.

  • Byproducts: Acetic acid, polymers of this compound, and other side-reaction products.

  • Solvents: Organic solvents used during the synthesis.

Q2: What are the primary challenges in purifying this compound?

A2: this compound is expected to be a reactive monomer susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. The presence of two cyano groups makes the molecule electron-deficient and potentially prone to nucleophilic attack. Key challenges include preventing polymerization during purification and separating the product from impurities with similar polarities.

Q3: What safety precautions should be taken during the purification of this compound?

A3:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid elevated temperatures to minimize the risk of polymerization.

  • Use a polymerization inhibitor (e.g., hydroquinone, butylated hydroxytoluene (BHT)) in distillation and storage.

  • Handle cyano-containing compounds with care, as they can be toxic.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during distillation.Polymerization in the distillation flask.Add a polymerization inhibitor (e.g., 0.1 wt% hydroquinone) to the crude material before distillation. Use vacuum distillation to lower the boiling point.
Co-distillation with a solvent or impurity.If the impurity has a close boiling point, consider using fractional distillation with a high-efficiency column. Alternatively, use column chromatography for separation.
Low recovery from column chromatography.Irreversible adsorption of the product onto the stationary phase.Deactivate the silica gel or alumina by adding a small percentage of a polar solvent (e.g., triethylamine in the eluent for basic compounds, or water for acidic compounds).
Product streaking or tailing on the column.Optimize the eluent system. A step gradient or a shallow gradient of a more polar solvent might improve separation.
Product loss during aqueous work-up.Hydrolysis of the ester or vinyl group.Perform aqueous washes with cold solutions and minimize contact time. Use a saturated sodium bicarbonate solution to neutralize acidic impurities, followed by a brine wash to aid phase separation.
Product is Contaminated After Purification
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product.Incomplete reaction or inefficient purification.If using distillation, ensure the column has sufficient theoretical plates. For chromatography, adjust the eluent polarity for better separation.
Product is discolored (yellow or brown).Presence of polymeric impurities or degradation products.Pass the purified material through a short plug of activated carbon or alumina to remove colored impurities. Store the final product in a refrigerator with a polymerization inhibitor.
Water contamination in the final product.Incomplete drying of the organic phase.Dry the organic solution over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) for a sufficient amount of time before evaporating the solvent.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for thermally stable compounds where impurities have significantly different boiling points.

  • Preparation: To the crude this compound, add a polymerization inhibitor such as hydroquinone (approximately 0.1% by weight).

  • Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Use a short-path distillation head if the product is expected to be high-boiling.

  • Distillation:

    • Apply vacuum and slowly heat the distillation flask in an oil bath.

    • Collect and discard the initial low-boiling fraction, which may contain residual solvents or volatile impurities.

    • Collect the main fraction at a constant temperature and pressure.

  • Storage: Store the purified this compound in a dark, refrigerated container with a polymerization inhibitor.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating compounds with similar boiling points but different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a compatible solvent. Load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Illustrative Purification of Crude this compound

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Yield (Illustrative)Key Parameters
Vacuum Distillation85%>98%70%Pressure: 1 mmHg, Temperature: 80-85 °C (Hypothetical)
Column Chromatography85%>99%80%Stationary Phase: Silica Gel, Eluent: Hexane/Ethyl Acetate Gradient

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_methods Primary Purification Method cluster_final_product Final Product synthesis Crude Vinyl Dicyanoacetate workup Aqueous Work-up (Wash with NaHCO3, Brine) synthesis->workup Crude Mixture drying Drying (Anhydrous MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration distillation Vacuum Distillation concentration->distillation Crude Concentrate chromatography Column Chromatography concentration->chromatography Crude Concentrate final_product Pure Vinyl Dicyanoacetate distillation->final_product chromatography->final_product storage Storage (-20°C with Inhibitor) final_product->storage

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_nmr Analyze by NMR/GC-MS start->check_nmr impurity_type Identify Impurity Type check_nmr->impurity_type starting_material Impurity: Starting Material impurity_type->starting_material Starting Material polymer Impurity: Polymer impurity_type->polymer Polymer solvent Impurity: Solvent impurity_type->solvent Solvent solution_sm Solution: - Re-purify with optimized chromatography gradient - Use fractional distillation starting_material->solution_sm solution_polymer Solution: - Add polymerization inhibitor - Purify via filtration or precipitation polymer->solution_polymer solution_solvent Solution: - Dry under high vacuum - Co-evaporate with a higher boiling solvent solvent->solution_solvent

Caption: Troubleshooting logic for identifying and addressing low product purity.

Troubleshooting common issues in vinyl dicyanoacetate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis and handling of vinyl dicyanoacetate. The information is targeted towards researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: While direct literature on the synthesis of this compound is sparse, two primary routes applicable to vinyl esters are commonly employed:

  • Transvinylation: This is a widely used method for producing vinyl esters. It involves the reaction of a carboxylic acid (in this case, dicyanoacetic acid) with a vinyl donor, typically vinyl acetate, in the presence of a catalyst. To achieve high yields, especially for less reactive acids, an activating agent may be necessary.[1]

  • Reaction with Acetylene: This industrial method involves the direct reaction of a carboxylic acid with acetylene under high pressure and temperature, often with a metal catalyst.[1] Due to the hazardous nature of acetylene, this method is less common in a laboratory setting.

Q2: What is a recommended laboratory-scale synthesis protocol for this compound?

A2: A plausible laboratory-scale synthesis can be adapted from the transvinylation of dicarboxylic acids. This method utilizes an activating agent to facilitate the reaction under mild conditions.

Experimental Protocol: Transvinylation of Dicyanoacetic Acid

Materials:

  • Dicyanoacetic acid

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Potassium tert-butylate (t-BuOK)

  • Vinyl acetate

  • Anhydrous tetrahydrofuran (THF)

  • 5% Ammonium chloride (NH₄Cl) solution

  • Tertiary methyl butyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Dicyanoacetic Acid:

    • In a flask, dissolve dicyanoacetic acid and a molar excess of CDMT in anhydrous THF.

    • Cool the solution to 0-5 °C.

    • Slowly add N-methylmorpholine while stirring. This forms the active triazine ester of dicyanoacetic acid.

  • Preparation of Potassium Vinyloxide:

    • In a separate flask, prepare a suspension of potassium tert-butylate in anhydrous THF.

    • Cool this suspension to -30 °C.

    • Slowly add a solution of vinyl acetate in THF to the t-BuOK suspension over 10-20 minutes. This generates potassium vinyloxide.

  • Reaction:

    • Slowly add the activated dicyanoacetic acid solution from step 1 to the potassium vinyloxide suspension from step 2 over 30 minutes, maintaining the temperature at -30 °C.

    • Continue stirring the reaction mixture at -30 °C for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a 5% aqueous solution of NH₄Cl, ensuring the temperature does not rise above -10 °C.

    • Extract the product with a suitable organic solvent like tertiary methyl butyl ether.

    • Wash the organic layer sequentially with cooled 0.5 M NaHCO₃ solution, water, 1 M NaHSO₄ solution, and finally with a saturated potassium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be further purified by column chromatography.

Q3: My this compound reaction is giving a low yield. What are the potential causes and solutions?

A3: Low yields in this compound synthesis can stem from several factors. Below is a troubleshooting guide to address this issue.

Troubleshooting Guide: Low Product Yield

Potential Cause Troubleshooting Steps
Inefficient Activation of Dicyanoacetic Acid - Ensure all reagents (CDMT, NMM) are pure and anhydrous. - Verify the molar ratios of the activating agent and base to the carboxylic acid. An excess of the activating agent is often required.
Decomposition of Reactants or Intermediates - Maintain the recommended low temperatures throughout the reaction, especially during the addition of reagents. Transvinylation reactions can be exothermic.[1] - Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen.
Suboptimal Molar Ratios - Optimize the molar ratio of dicyanoacetic acid to vinyl acetate. An excess of vinyl acetate is typically used to drive the equilibrium towards the product. However, a very large excess can sometimes lead to the formation of byproducts.[1]
Incorrect Reaction Time - Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Extending the reaction time does not always lead to higher yields and can promote side reactions.
Poor Quality of Reagents or Solvents - Use freshly distilled and anhydrous solvents. - Ensure the purity of dicyanoacetic acid and other starting materials.
Catalyst Deactivation (if using a catalyst) - If using a transition metal catalyst (e.g., palladium or ruthenium-based), deactivation can occur. Consider sequential additions of the catalyst.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Purity and Anhydrous Conditions of Reagents and Solvents start->check_reagents check_temp Confirm Strict Temperature Control (-30°C) check_reagents->check_temp check_ratios Review Molar Ratios (Acid:Vinyl Acetate, Activating Agents) check_temp->check_ratios check_time Optimize Reaction Time via Monitoring (TLC/GC-MS) check_ratios->check_time check_atmosphere Ensure Inert Atmosphere (N2/Ar) check_time->check_atmosphere solution Yield Improved check_atmosphere->solution

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Q4: I am observing unexpected side products in my reaction. What are the likely side reactions?

A4: Several side reactions can occur during the synthesis of this compound, leading to impurities.

Common Side Reactions and Byproducts

Side Reaction Description Mitigation Strategy
Polymerization The this compound monomer can polymerize, especially if the reaction temperature increases or if exposed to radical initiators. Uncontrolled polymerization can be vigorous.[2]- Maintain low reaction temperatures. - Use a polymerization inhibitor if necessary, though this may need to be removed later. - Avoid exposure to light and sources of radicals.
Hydrolysis The ester group is susceptible to hydrolysis, especially during the work-up phase if conditions are not carefully controlled. This will revert the product to dicyanoacetic acid.- Use anhydrous conditions during the reaction. - Perform the aqueous work-up at low temperatures and as quickly as possible.
Formation of Byproducts from Vinyl Acetate With a strong base like t-BuOK, vinyl acetate can form byproducts. For instance, tertiary butyl acetate can be generated.[1]- Optimize the molar ratio of the base. - Add the vinyl acetate solution slowly to the base at low temperatures.
Michael Addition The highly activated double bond in this compound could potentially react with nucleophiles present in the reaction mixture in a Michael-type addition.- Control the stoichiometry of nucleophilic species. - Purify the product promptly after synthesis.

Signaling Pathway of a Key Side Reaction: Polymerization

polymerization_pathway Initiator Initiator (e.g., Heat, Light, Impurity) Radical Initiator Radical Initiator->Radical generates Monomer This compound Monomer Monomer_Radical Monomer Radical Radical->Monomer_Radical attacks Monomer Growing_Chain Growing Polymer Chain Monomer_Radical->Growing_Chain propagates with another Monomer Growing_Chain->Growing_Chain propagation Termination Termination Growing_Chain->Termination

Caption: Simplified pathway of radical-initiated polymerization of the vinyl monomer.

Q5: What are the best practices for the purification and storage of this compound?

A5: Proper purification and storage are crucial for maintaining the integrity of the this compound monomer.

Purification:

  • Column Chromatography: This is a standard method for purifying the crude product. A silica gel column with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) can be effective.

  • Distillation: If the monomer is thermally stable enough, vacuum distillation can be used for purification. However, care must be taken to avoid polymerization at elevated temperatures.

  • Washing: A thorough aqueous work-up as described in the protocol is essential to remove water-soluble impurities and unreacted starting materials.

Storage:

  • Inhibitor: For long-term storage, consider adding a small amount of a radical inhibitor, such as hydroquinone.

  • Temperature: Store the purified monomer at low temperatures (e.g., in a refrigerator or freezer) to minimize the risk of spontaneous polymerization.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent degradation from oxygen and moisture.

  • Light: Protect the monomer from light, which can initiate polymerization. Use an amber-colored vial or store it in the dark.

Data Summary: Influence of Reaction Parameters on Yield

The following table summarizes the expected influence of various reaction parameters on the yield of divinyl esters from dicarboxylic acids, which can be extrapolated to the synthesis of this compound.

Parameter Condition 1 Yield (%) Condition 2 Yield (%) Condition 3 Yield (%)
Molar Ratio (Acid:Vinyl Acetate) 1:2.0~45-501:2.4~55-601:2.6~50-55
Reaction Time (hours) 1~50-552~55-603~50-55
Temperature (°C) -40Reaction may freeze-30Optimal-20Lower Yield

Note: These are generalized trends based on similar reactions and should be optimized for the specific synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Vinyl Dicyanoacetate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the polymerization of vinyl dicyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation. This compound is a highly reactive monomer due to the presence of two electron-withdrawing cyano groups, making its polymerization susceptible to rapid and sometimes uncontrolled reactions. This guide offers detailed protocols, troubleshooting advice, and quantitative data to facilitate controlled and successful polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

A1: this compound, being an electron-deficient monomer, is readily polymerized through anionic polymerization. Free-radical polymerization is also a viable method, although it may require specific conditions to control the reaction rate and prevent side reactions. The choice of method depends on the desired polymer characteristics, such as molecular weight and polydispersity.

Q2: Why is my this compound polymerization proceeding too quickly and uncontrollably?

A2: The high reactivity of this compound is due to the two cyano groups that strongly activate the vinyl group towards nucleophilic attack. Uncontrolled polymerization is often caused by trace impurities such as water, which can act as an initiator for anionic polymerization, or by using an initiator that is too reactive for the system. Careful purification of the monomer and solvent, as well as selecting an appropriate initiator and controlling its concentration, are crucial for managing the reaction rate.

Q3: I am observing a low yield of polymer. What are the potential causes?

A3: Low polymer yield can result from several factors. In anionic polymerization, impurities that terminate the growing polymer chains, such as water or acidic protons, can significantly reduce the yield. In free-radical polymerization, an insufficient initiator concentration or the presence of inhibitors can lead to low conversion. Additionally, chain transfer reactions to the monomer or solvent can terminate growing chains prematurely, leading to lower molecular weight and overall yield.

Q4: How can I control the molecular weight of the resulting poly(this compound)?

A4: In anionic polymerization, the molecular weight can be controlled by adjusting the monomer-to-initiator ratio. A higher ratio will result in a higher molecular weight. For free-radical polymerization, the molecular weight is inversely proportional to the initiator concentration; a higher initiator concentration leads to a lower molecular weight.[1] The choice of solvent and reaction temperature also influences the molecular weight.

Q5: What are common side reactions to be aware of during this compound polymerization?

A5: Due to the reactive nature of the cyano groups, side reactions can occur. These may include reactions involving the nitrile groups, especially at elevated temperatures. Chain transfer to the monomer is a potential side reaction in free-radical polymerization. In anionic polymerization, "backbiting" reactions, where the growing chain end attacks a nitrile group on its own chain, can lead to branched or cyclic structures and a broader molecular weight distribution.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Spontaneous/Uncontrolled Polymerization - Presence of moisture or other nucleophilic impurities. - Initiator is too reactive or concentration is too high. - Inadequate temperature control (for exothermic reactions).- Rigorously dry monomer, solvent, and glassware.[2] - Use a less reactive initiator or lower its concentration. - Conduct the reaction at a lower temperature and ensure efficient heat dissipation.
Low Polymer Yield - Incomplete monomer conversion. - Premature termination by impurities. - Inefficient initiation. - Chain transfer reactions.- Increase reaction time or temperature (with caution). - Purify all reagents and solvents thoroughly. - Ensure the chosen initiator is suitable for the monomer and conditions. - Select a solvent with a low chain transfer constant.
Broad Molecular Weight Distribution (High PDI) - Slow initiation compared to propagation. - Presence of chain transfer reactions. - Multiple active species with different reactivities. - Temperature gradients within the reactor.- Use an initiator that provides rapid and quantitative initiation. - Minimize chain transfer by using appropriate solvents and temperatures. - Ensure homogeneous reaction conditions with efficient stirring.
Inconsistent Results Between Batches - Variations in monomer/solvent purity. - Inconsistent initiator concentration or activity. - Fluctuations in reaction temperature.- Standardize purification procedures for all reagents. - Prepare and store initiator solutions under inert conditions to maintain activity. - Implement precise temperature control for the reaction vessel.
Polymer is Insoluble - High molecular weight. - Cross-linking reactions.- Adjust the monomer-to-initiator ratio to target a lower molecular weight. - Analyze the polymer structure for evidence of cross-linking and adjust reaction conditions (e.g., temperature) to minimize side reactions.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the expected impact of key reaction parameters on the polymerization of this compound, based on data from analogous vinyl monomers with strong electron-withdrawing groups like vinylidene cyanide.

Table 1: Effect of Initiator Concentration on Molecular Weight in Free-Radical Polymerization

Initiator Concentration ([I])Polymerization Rate (Rp)Weight Average Molecular Weight (Mw)
LowSlowerHigher
HighFasterLower[1]
General Trend: As initiator concentration increases, the number of polymer chains initiated increases, leading to shorter chains and thus a lower average molecular weight.[1]

Table 2: Effect of Solvent Polarity on Anionic Polymerization Rate

SolventDielectric Constant (ε)Relative Polymerization Rate
Toluene2.4Slow
Tetrahydrofuran (THF)7.6Fast
Dimethylformamide (DMF)36.7Very Fast
General Trend: Increasing solvent polarity can lead to a higher concentration of more reactive free ions compared to ion pairs, thus increasing the rate of polymerization.

Table 3: Typical Conditions for Anionic Polymerization of Vinylidene Cyanide

InitiatorSolventTemperature (°C)Resulting Polymer Characteristics
n-ButyllithiumToluene20-75Sparingly soluble, predominantly trans-1,4-concatenation
n-ButyllithiumTetrahydrofuran20-75-
Benzoyl PeroxideTetramethylene sulfone45High molecular weight (>25,000)[3]
Benzoyl PeroxideDimethyl formamide20-75High molecular weight (>25,000)[3]
Note: These conditions for vinylidene cyanide can serve as a starting point for optimizing this compound polymerization.

Experimental Protocols

Protocol 1: Monomer and Solvent Purification

Objective: To remove inhibitors and impurities (especially water) that can affect polymerization.

Materials:

  • This compound monomer

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene)

  • Drying agent (e.g., calcium hydride (CaH₂))

  • Inhibitor remover (e.g., activated alumina column)

  • Schlenk line or glovebox

  • Distillation apparatus

Procedure:

  • Solvent Purification:

    • Pre-dry the solvent over a suitable drying agent (e.g., sodium wire for THF, CaH₂ for toluene) overnight.

    • Distill the solvent under an inert atmosphere (e.g., argon or nitrogen) immediately before use.[2]

  • Monomer Purification:

    • Pass the this compound monomer through a column of activated alumina to remove the inhibitor.

    • Transfer the inhibitor-free monomer to a flask containing a drying agent like calcium hydride.

    • Stir the monomer over the drying agent for several hours.

    • Degas the monomer by several freeze-pump-thaw cycles.

    • Distill the purified monomer under reduced pressure and store under an inert atmosphere in a refrigerator.[2]

Protocol 2: Anionic Polymerization of this compound

Objective: To synthesize poly(this compound) via anionic polymerization with controlled molecular weight.

Materials:

  • Purified this compound

  • Purified anhydrous solvent (e.g., THF)

  • Anionic initiator (e.g., n-butyllithium (n-BuLi) solution in hexanes)

  • Terminating agent (e.g., degassed methanol)

  • Schlenk flasks and syringes

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Assemble the reaction glassware (Schlenk flask with a magnetic stir bar) and dry it thoroughly in an oven.

  • Cool the glassware under a stream of inert gas.

  • Transfer the desired amount of purified solvent into the reaction flask via a cannula or syringe.

  • Cool the solvent to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Add the desired amount of initiator solution (e.g., n-BuLi) to the stirred solvent using a syringe.

  • Slowly add the purified this compound monomer to the initiator solution dropwise via a syringe. A color change may be observed upon initiation.

  • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structure confirmation.

Visualizations

AnionicPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification (Drying, Inhibitor Removal) Reaction_Setup Reaction Setup (Inert Atmosphere, Cooling) Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (Drying, Degassing) Solvent_Purification->Reaction_Setup Initiator_Prep Initiator Preparation (Titration) Initiation Initiation (Add Initiator, then Monomer) Initiator_Prep->Initiation Reaction_Setup->Initiation Propagation Propagation (Chain Growth) Initiation->Propagation Termination Termination (Add Quenching Agent) Propagation->Termination Precipitation Polymer Precipitation & Isolation Termination->Precipitation Characterization Characterization (GPC, NMR, etc.) Precipitation->Characterization AnionicPolymerizationMechanism I Initiator (I⁻) M Monomer (M) I->M Initiation IM Initiated Monomer (I-M⁻) IM2 Growing Chain (I-M-M⁻) IMn Polymer Chain (I-M_n-M⁻) IM->M Propagation IM2->M ... H Terminating Agent (H⁺) IMn->H Termination P Terminated Polymer (I-M_{n+1}-H)

References

Stabilizers for long-term storage of vinyl dicyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and handling of vinyl dicyanoacetate. Due to the limited availability of specific stability data for this compound, the following recommendations are based on best practices for the storage of reactive vinyl monomers, such as vinyl acetate, and compounds with similar functional groups. It is crucial to perform small-scale stability tests under your specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the long-term storage of this compound?

A1: The primary concern for storing this compound, like other vinyl monomers, is spontaneous polymerization. The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of peroxides. This can lead to the formation of a solid polymer, rendering the monomer unusable. Additionally, the presence of two cyano groups may influence the compound's reactivity and stability.

Q2: What type of stabilizer is recommended for this compound?

Q3: What is the recommended concentration of the stabilizer?

A3: For vinyl monomers like vinyl acetate, stabilizers are typically added in the range of 10-200 ppm. The optimal concentration for this compound should be determined experimentally. It is advisable to start with a concentration in the lower end of this range and monitor the monomer's stability over time.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize the risk of polymerization and degradation, this compound should be stored under the following conditions:

  • Temperature: Refrigeration at 2-8°C is strongly recommended. Avoid freezing, as this can cause the stabilizer to crystallize out of solution.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides which can initiate polymerization.

  • Light: Protect from light by storing in an amber or opaque container.

  • Container: Use a tightly sealed container to prevent the ingress of moisture and oxygen.

Q5: How can I check the stability of my stored this compound?

A5: Periodically check for any signs of instability, such as a change in color, an increase in viscosity, or the formation of solid precipitates. For a more quantitative assessment, techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the purity of the monomer over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Increased Viscosity or Solid Formation Spontaneous polymerization.- Do not attempt to use the material. - Dispose of the material according to your institution's safety guidelines for reactive chemicals. - Review your storage conditions to ensure they meet the recommended guidelines.
Discoloration (e.g., yellowing) Decomposition or presence of impurities.- Assess the purity of the material using an appropriate analytical technique (e.g., GC, NMR). - If the purity is compromised, consider re-purification (e.g., distillation over a non-reactive drying agent and fresh stabilizer). Caution: Distillation of potentially unstable monomers should only be performed by experienced personnel with appropriate safety precautions in place.
Inconsistent Experimental Results Partial polymerization or degradation of the monomer.- Before use, it is good practice to pass the monomer through a short column of activated basic alumina to remove the inhibitor if it interferes with your reaction. Use the inhibitor-free monomer immediately. - Confirm the purity of the monomer before each use.

Quantitative Data Summary

The following table provides a summary of recommended starting points for the stabilization and storage of this compound, based on data for analogous vinyl monomers.

ParameterRecommended RangeNotes
Stabilizer Type Hydroquinone, MEHQ, TBC, PTZThe optimal choice depends on the specific application.
Stabilizer Concentration 10 - 200 ppmShould be optimized for your specific storage duration and conditions.
Storage Temperature 2 - 8 °CAvoid freezing.
Storage Atmosphere Inert (Nitrogen or Argon)Minimizes peroxide formation.

Experimental Protocols

Protocol 1: Stabilizer Addition

  • Objective: To add a stabilizer to unstabilized this compound.

  • Materials:

    • Unstabilized this compound

    • Selected stabilizer (e.g., hydroquinone)

    • Anhydrous solvent (e.g., dichloromethane, if necessary for dissolving the stabilizer)

    • Inert gas supply (nitrogen or argon)

    • Appropriate glassware

  • Procedure:

    • Calculate the required amount of stabilizer to achieve the desired concentration (e.g., 50 ppm).

    • If the stabilizer is a solid, it may be beneficial to dissolve it in a minimal amount of anhydrous solvent before adding it to the monomer.

    • Under a gentle stream of inert gas, add the stabilizer or stabilizer solution to the this compound.

    • Gently agitate the mixture to ensure uniform distribution of the stabilizer.

    • Store the stabilized monomer under the recommended conditions.

Protocol 2: Monitoring Monomer Purity by Gas Chromatography (GC)

  • Objective: To assess the purity of this compound and detect the presence of polymers or degradation products.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • A suitable capillary column (e.g., a mid-polarity column like a DB-17 or equivalent)

  • Procedure:

    • Prepare a standard solution of freshly purified this compound at a known concentration.

    • Prepare a sample of the stored this compound for analysis.

    • Establish a suitable GC method with an appropriate temperature program to separate the monomer from potential impurities and higher boiling point polymers.

    • Inject the standard and the sample and compare the chromatograms.

    • A decrease in the area of the monomer peak and/or the appearance of new peaks, particularly at higher retention times, may indicate polymerization or degradation.

Visualization of Experimental Workflow

experimental_workflow cluster_storage Long-Term Storage cluster_monitoring Periodic Monitoring cluster_troubleshooting Troubleshooting storage Store this compound (2-8°C, Inert Atmosphere, Dark) visual Visual Inspection (Color, Viscosity, Solids) storage->visual Regularly analytical Analytical Check (e.g., GC, NMR) storage->analytical Periodically decision Assess Severity visual->decision analytical->decision stable Monomer is Stable unstable Instability Detected repurify Consider Repurification unstable->repurify Minor Impurities dispose Dispose Safely unstable->dispose Polymerization decision->stable No Change decision->unstable Change Detected

Caption: Workflow for the long-term storage and stability monitoring of this compound.

Technical Support Center: Enhancing the Solubility of Poly(vinyl dicyanoacetate) and Related Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals. The following information primarily addresses challenges related to enhancing the solubility of poly(vinyl acetate) (PVAc), a polymer with structural similarities to poly(vinyl dicyanoacetate), for which detailed solubility data is less commonly available. The principles and methods described for PVAc can often be extrapolated to other similar polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for dissolving poly(vinyl acetate)?

A1: Poly(vinyl acetate) is readily soluble in a range of organic solvents.[1][2][3] The most effective solvents include esters such as ethyl acetate and butyl acetate, ketones like acetone, and chlorinated hydrocarbons.[4] Additionally, it can be dissolved in alcohols like methanol and ethanol, as well as in benzene and chloroform.[1][4] For researchers working with aqueous systems, PVAc may be dissolved in hot water (approximately 90°C) with vigorous and continuous stirring for at least one hour.[4]

Q2: I'm observing lump formation and incomplete dissolution of poly(vinyl acetate) in ethanol. What could be the underlying cause?

A2: This is a frequently encountered issue. Research suggests that using 100% pure ethanol can sometimes promote flocculation and the formation of polymer aggregates.[5] A potential solution is to use a slightly lower grade of ethanol, such as 96% technical grade, which may improve the dispersion of the polymer.[5] It is also important to note that the dissolution of polymers can be a slow process, sometimes requiring up to 24 hours or more, as the polymer initially swells before fully dissolving.[4]

Q3: How does the molecular weight of poly(vinyl acetate) impact its solubility?

A3: The molecular weight of PVAc is a critical factor influencing its solubility. While specific quantitative data is not extensively detailed in the provided search results, a general principle in polymer chemistry is that polymers with higher molecular weights tend to dissolve more slowly and may exhibit lower overall solubility compared to their lower molecular weight counterparts. The molecular weight of PVAc can be controlled during synthesis by adjusting the solvent mixtures used in the polymerization process.[6]

Q4: Is poly(vinyl acetate) suitable for controlled drug release applications, and what is the role of its solubility in this context?

A4: Yes, poly(vinyl acetate) is utilized in the development of controlled-release drug formulations.[7] The solubility of PVAc is a key parameter in these applications, as it is effective in retarding the dissolution of the active pharmaceutical ingredient.[7] To tailor the drug release profile, hydrophilic polymers such as polyethylene glycol-polyvinyl alcohol (PEG-PVA) can be incorporated into the formulation. These polymers function as pore-forming agents, facilitating water penetration into the polymer matrix and thereby increasing the rate of drug release.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Polymer Dissolution - Use of an inappropriate solvent.- Insufficient agitation or dissolution time.- High molecular weight of the polymer sample.- Refer to a solvent compatibility chart for poly(vinyl acetate).- Increase the stirring rate and allow for a longer dissolution period (up to 24 hours).- If possible, use a lower molecular weight grade of the polymer.
Formation of Polymer Aggregates or Gels - Adding the polymer to the solvent too quickly.- Suboptimal solvent purity (e.g., using 100% ethanol).- Introduce the polymer to the solvent gradually while maintaining vigorous stirring.- Experiment with 96% technical grade ethanol as an alternative to 100% pure ethanol.[5]
Batch-to-Batch Inconsistency in Dissolution - Variations in the molecular weight of the polymer between batches.- Fluctuations in ambient temperature and humidity.- Perform molecular weight characterization for each new batch of polymer.- Standardize the dissolution environment by controlling temperature and humidity.
Polymer Precipitation from Solution - A significant change in the solution's temperature.- The introduction of a non-solvent.- Maintain a stable temperature for the polymer solution.- Ensure that all added components are miscible with the solvent and do not induce precipitation of the polymer.

Experimental Protocols

Protocol 1: Standard Dissolution of Poly(vinyl acetate)
  • Materials:

    • Poly(vinyl acetate) of a known molecular weight.

    • Appropriate solvent (e.g., ethyl acetate, acetone, or 96% ethanol).

    • Magnetic stirrer and stir bar.

    • Glass beaker or flask.

    • Parafilm or a similar covering to prevent solvent loss.

  • Procedure:

    • Measure the required volume of the selected solvent and transfer it to the beaker or flask.

    • Place the vessel on the magnetic stirrer and initiate stirring at a moderate rate.

    • Gradually add the pre-weighed poly(vinyl acetate) powder into the vortex of the stirring solvent.

    • Seal the beaker with parafilm to minimize solvent evaporation.

    • Allow the mixture to stir until the polymer is completely dissolved, which may take several hours to over a day.[4]

    • Conduct a visual inspection of the solution to ensure the absence of undissolved particles or haziness.

Protocol 2: Temperature-Assisted Dissolution
  • Materials:

    • Poly(vinyl acetate).

    • Selected solvent (e.g., deionized water).

    • Hot plate equipped with a magnetic stirrer.

    • Thermometer.

    • Glass beaker or flask.

    • Condenser (recommended for volatile organic solvents).

  • Procedure:

    • Add the solvent to the beaker and place it on the hot plate stirrer.

    • Commence stirring and gently heat the solvent to the target temperature (e.g., ~90°C for water), monitoring with a thermometer.[4]

    • If a volatile organic solvent is used, affix a condenser to the flask to prevent solvent evaporation.

    • Slowly introduce the poly(vinyl acetate) into the heated and stirring solvent.

    • Maintain the set temperature and continue stirring until complete dissolution is achieved.

    • Let the solution cool to ambient temperature before proceeding with its intended use.

Data Presentation

Table 1: Solubility of Poly(vinyl acetate) in Common Solvents

SolventSolubilityRemarks
Ethyl AcetateFreely Soluble[1]
AcetoneSoluble[2][4]
MethanolSoluble[4]
EthanolSoluble[4]Potential for issues with 100% pure ethanol.[5]
TolueneSoluble[4]
BenzeneSoluble[4]
ChloroformSoluble[2][4]
WaterPractically Insoluble[1]Can be dissolved in hot water (~90°C) with vigorous agitation.[4]
Chlorinated HydrocarbonsSoluble[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Process cluster_analysis Analysis start Start weigh_pvac Weigh Poly(vinyl acetate) start->weigh_pvac measure_solvent Measure Solvent start->measure_solvent add_pvac Slowly Add PVAc weigh_pvac->add_pvac add_solvent Add Solvent to Beaker measure_solvent->add_solvent start_stirring Start Stirring add_solvent->start_stirring start_stirring->add_pvac cover_beaker Cover Beaker add_pvac->cover_beaker continue_stirring Continue Stirring cover_beaker->continue_stirring visual_inspection Visual Inspection continue_stirring->visual_inspection end End visual_inspection->end

Caption: A standardized workflow for the dissolution of poly(vinyl acetate).

troubleshooting_logic start Issue: PVAc Not Dissolving check_solvent Is the solvent appropriate? start->check_solvent check_time Has enough time and stirring been applied? check_solvent->check_time Yes solution_solvent Solution: Change to a recommended solvent. check_solvent->solution_solvent No check_purity Is 100% ethanol being used? check_time->check_purity Yes solution_time Solution: Increase stirring and time. check_time->solution_time No solution_purity Solution: Try 96% ethanol. check_purity->solution_purity Yes end Problem Resolved check_purity->end No solution_solvent->end solution_time->end solution_purity->end

Caption: A troubleshooting decision tree for PVAc dissolution challenges.

References

Technical Support Center: Poly(vinyl dicyanoacetate) Molecular Weight Control

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on established principles for controlling the molecular weight of poly(vinyl esters), primarily poly(vinyl acetate), due to the limited specific literature on poly(vinyl dicyanoacetate). Researchers should use this information as a starting point and optimize the conditions for their specific system.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in controlling the molecular weight of poly(this compound) during synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound, focusing on molecular weight control.

Issue Potential Cause Recommendation
Molecular weight is consistently too high. 1. Initiator concentration is too low: Fewer polymer chains are initiated, leading to longer chains for a given amount of monomer.[1] 2. Inefficient chain transfer: The inherent chain transfer to the monomer or solvent may not be sufficient to limit molecular weight.[2] 3. Low reaction temperature: Lower temperatures can lead to slower termination rates relative to propagation.1. Increase initiator concentration: Systematically increase the initiator concentration to generate more polymer chains, thereby reducing the final molecular weight.[3] 2. Introduce a chain transfer agent (CTA): Add a conventional CTA, such as a thiol (e.g., dodecyl mercaptan), to the reaction mixture.[] The concentration of the CTA will need to be optimized. 3. Increase reaction temperature: Cautiously increase the polymerization temperature to favor termination and chain transfer reactions. Note that this may also increase the polymerization rate.[5]
Molecular weight is consistently too low. 1. Initiator concentration is too high: An excess of initiator leads to the formation of many short polymer chains.[6] 2. Presence of impurities: Certain impurities can act as potent chain transfer agents. 3. High reaction temperature: High temperatures can excessively favor chain transfer and termination reactions.1. Decrease initiator concentration: Methodically lower the initiator concentration to reduce the number of initiated chains.[1] 2. Purify monomer and solvent: Ensure the this compound monomer and the solvent are free from inhibiting or chain-transferring impurities. 3. Decrease reaction temperature: Lowering the temperature can reduce the rate of chain transfer and termination relative to propagation.
Broad molecular weight distribution (High Polydispersity Index - PDI). 1. Chain transfer to polymer: This leads to branching and a broader distribution of polymer chain lengths.[2] 2. Non-uniform reaction conditions: Temperature or concentration gradients in the reactor can lead to different polymerization rates and chain lengths. 3. Uncontrolled polymerization kinetics: Conventional free-radical polymerization offers limited control over chain growth.[7]1. Limit conversion: Run the polymerization to a lower monomer conversion to reduce the likelihood of chain transfer to the polymer. 2. Ensure homogenous reaction conditions: Use efficient stirring and temperature control. 3. Employ controlled radical polymerization: Utilize techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for better control over molecular weight and PDI.[2][8]
Bimodal molecular weight distribution. 1. Multiple termination pathways: A combination of termination by coupling and disproportionation can sometimes lead to a bimodal distribution.[9] 2. Inconsistent initiation: A burst of initiation at the beginning followed by a slower rate can produce different populations of polymer chains. 3. Reactor fouling: Polymer precipitating on the reactor walls can lead to different polymerization environments.1. Optimize reaction conditions: Adjusting temperature and initiator concentration may favor one termination mechanism over another. 2. Use a more stable initiator: Select an initiator with a consistent decomposition rate at the reaction temperature. 3. Improve solubility: Choose a solvent that keeps the polymer soluble throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: How does initiator concentration affect the molecular weight of poly(this compound)?

A1: In free-radical polymerization, a higher initiator concentration leads to a greater number of initiating radicals. This results in the formation of more polymer chains, and since the amount of monomer is fixed, the average molecular weight of these chains will be lower.[3][6] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, resulting in a higher average molecular weight.[1]

Data Presentation: Effect of Initiator Concentration on Molecular Weight

Initiator (AIBN) Concentration (mol/L)Number Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI = Mw/Mn)
0.001150,000300,0002.0
0.00575,000157,5002.1
0.01040,00088,0002.2
0.05015,00034,5002.3
Note: This is hypothetical data based on general principles of vinyl polymerization.

Q2: What are chain transfer agents (CTAs) and how do they control molecular weight?

A2: Chain transfer agents are compounds that can interrupt the growth of a polymer chain by donating an atom (typically hydrogen) to the propagating radical.[] This terminates the chain, and the CTA is converted into a new radical that can initiate the growth of a new polymer chain. The overall effect is the production of more, shorter polymer chains, thus lowering the average molecular weight.[] The effectiveness of a CTA is given by its chain transfer constant. Thiols, such as dodecyl mercaptan, are commonly used CTAs.[]

Data Presentation: Effect of Chain Transfer Agent (Dodecyl Mercaptan) on Molecular Weight

[CTA]/[Monomer] RatioNumber Average Molecular Weight (Mn) ( g/mol )Weight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI = Mw/Mn)
0150,000300,0002.0
0.00180,000168,0002.1
0.00530,00066,0002.2
0.01012,00027,6002.3
Note: This is hypothetical data based on general principles of vinyl polymerization.

Q3: What is RAFT polymerization and why is it useful for controlling the molecular weight of poly(this compound)?

A3: Reversible Addition-Fragmentation chain Transfer (RAFT) is a type of controlled/"living" radical polymerization.[2] It involves the use of a RAFT agent, which reversibly deactivates the growing polymer chains. This allows for the simultaneous growth of most polymer chains, leading to a polymer with a predetermined molecular weight and a narrow molecular weight distribution (low PDI).[10] For vinyl esters, xanthates and dithiocarbamates are often effective RAFT agents.[2] This technique is highly recommended for applications requiring well-defined polymers.

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol describes a standard free-radical polymerization in a solution to synthesize poly(this compound).

  • Materials:

    • This compound (monomer)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Dodecyl mercaptan (chain transfer agent, optional)

    • Anhydrous 1,4-dioxane (solvent)

    • Methanol (non-solvent for precipitation)

    • Nitrogen gas supply

    • Schlenk flask and line

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound monomer in anhydrous 1,4-dioxane.

    • Add the calculated amount of AIBN initiator and dodecyl mercaptan (if used).

    • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes while stirring.

    • Place the flask in a preheated oil bath at 70 °C to initiate the polymerization.

    • Allow the reaction to proceed for the desired time (e.g., 6-24 hours).

    • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

This protocol outlines the general steps for determining the molecular weight and PDI of the synthesized poly(this compound).

  • Instrumentation and Materials:

    • GPC system with a refractive index (RI) detector.

    • Appropriate GPC columns (e.g., polystyrene-divinylbenzene).

    • HPLC-grade tetrahydrofuran (THF) as the mobile phase.

    • Polymer sample from Protocol 1.

    • Polystyrene standards of known molecular weights for calibration.

  • Procedure:

    • Prepare a series of polystyrene standard solutions of known concentrations in THF.

    • Run the polystyrene standards through the GPC system to generate a calibration curve of log(Molecular Weight) versus elution time.[11]

    • Prepare a dilute solution of the synthesized poly(this compound) in THF (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved.[12]

    • Filter the polymer solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Inject the filtered sample into the GPC system.

    • Record the chromatogram.

    • Using the calibration curve, the GPC software will calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.[13][14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Analysis Monomer This compound ReactionVessel Reaction at 70°C under N2 Monomer->ReactionVessel Solvent 1,4-Dioxane Solvent->ReactionVessel Initiator AIBN Initiator->ReactionVessel CTA Dodecyl Mercaptan (optional) CTA->ReactionVessel Precipitation Precipitation in Methanol ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC Analysis Drying->GPC Result Mn, Mw, PDI GPC->Result

Caption: Experimental workflow for the synthesis and analysis of poly(this compound).

troubleshooting_flowchart start Polymerization Complete check_mw Is Molecular Weight (Mw) within target range? start->check_mw mw_ok Successful Synthesis check_mw->mw_ok  Yes mw_high Mw is too high check_mw->mw_high  No, Too High mw_low Mw is too low check_mw->mw_low  No, Too Low increase_initiator Increase [Initiator] mw_high->increase_initiator add_cta Add/Increase [CTA] mw_high->add_cta decrease_initiator Decrease [Initiator] mw_low->decrease_initiator purify_reagents Purify Monomer/Solvent mw_low->purify_reagents increase_initiator->start add_cta->start decrease_initiator->start purify_reagents->start

Caption: Troubleshooting flowchart for controlling the molecular weight.

References

Validation & Comparative

A Comparative Guide to the Polymerization of Vinyl Dicyanoacetate and Vinyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymerization behavior and resulting polymer properties of vinyl dicyanoacetate and the widely used vinyl acetate. While extensive experimental data is available for vinyl acetate, this guide also highlights the current knowledge gap regarding the polymerization of this compound, offering a perspective on potential research avenues.

Executive Summary

Vinyl acetate is a well-characterized monomer that readily undergoes polymerization through various methods, most commonly free-radical polymerization, to produce polyvinyl acetate (PVAc).[1] PVAc is a versatile polymer with numerous applications in adhesives, coatings, and biomedical fields. In stark contrast, there is a significant lack of published experimental data on the homopolymerization of this compound. While some physical properties of the monomer have been predicted, its polymerization kinetics and the properties of the corresponding polymer, polythis compound, remain largely unexplored in publicly accessible literature. This disparity presents both a challenge and an opportunity for polymer chemists and material scientists. The strong electron-withdrawing nature of the two cyano groups in this compound likely plays a significant role in its polymerization behavior, potentially favoring anionic polymerization methods.

Monomer Properties

A fundamental comparison begins with the properties of the monomers themselves.

PropertyThis compoundVinyl Acetate
Chemical Formula C₆H₄N₂O₂C₄H₆O₂[2]
Molecular Weight 136.11 g/mol 86.09 g/mol [2]
Boiling Point 221.9 ± 30.0 °C (Predicted)[3]72.7 °C[2]
Density 1.201 ± 0.06 g/cm³ (Predicted)[3]0.934 g/cm³[2]
CAS Number 71607-35-7[3]108-05-4[2]

Polymerization Behavior: A Tale of Two Monomers

The polymerization characteristics of vinyl acetate are well-documented, with free-radical polymerization being a common and effective method. For this compound, the presence of two strongly electron-withdrawing cyano groups on the vinyl group would be expected to significantly influence its reactivity. Such substitution patterns often render free-radical polymerization difficult and favor anionic polymerization mechanisms. However, a comprehensive search of scientific literature and chemical databases did not yield any experimental data on the homopolymerization of this compound.

Vinyl Acetate Polymerization

Vinyl acetate can be polymerized via several methods, including solution, suspension, and emulsion polymerization.[1] Free-radical polymerization is the most common approach.

Experimental Protocol: Free-Radical Emulsion Polymerization of Vinyl Acetate

This protocol is a generalized representation based on common laboratory practices.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and ports for initiator and monomer addition is assembled.

  • Initial Charge: Deionized water and a surfactant (e.g., sodium dodecyl sulfate) are added to the reactor. The mixture is purged with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Initiator: A water-soluble initiator, such as potassium persulfate or a redox initiator system (e.g., ascorbic acid and sodium persulfate), is dissolved in deionized water and added to the reactor.

  • Temperature: The reactor is heated to the desired reaction temperature, typically between 60-80 °C.

  • Monomer Feed: Vinyl acetate monomer is fed into the reactor, either in one shot or, more commonly, as a continuous or semi-continuous feed to control the reaction exotherm.

  • Polymerization: The reaction is allowed to proceed for several hours until the desired monomer conversion is achieved. The progress of the polymerization can be monitored by taking samples and analyzing for solid content.

  • Termination: The reaction is terminated by cooling the reactor.

  • Characterization: The resulting polyvinyl acetate latex is then characterized for properties such as particle size, molecular weight, and glass transition temperature.

Comparative Polymer Properties

The properties of polyvinyl acetate are well-established. In the absence of experimental data for polythis compound, a direct comparison is not possible. The table below summarizes the known properties of PVAc.

PropertyPolythis compoundPolyvinyl Acetate (PVAc)
Molecular Weight (Mw) Not availableTypically ranges from 10,000 to over 1,000,000 g/mol , depending on polymerization conditions.[4] For example, some commercial grades have an average Mw of ~80,000-120,000 g/mol .[5]
Glass Transition Temp. (Tg) Not available30-45 °C[6]
Density Not available~1.19 g/cm³[6]
Solubility Not availableSoluble in organic solvents like acetone, ethyl acetate, and benzene.[6] Insoluble in water.[6]
Thermal Stability Not availableDecomposes at temperatures above 200 °C. The decomposition of PVCA (polyvinyl chloride-co-vinyl acetate) shows the generation of hydrogen chloride and carboxylic acid between 200 and 500 °C.[7]

Logical Flow of Comparison

The following diagram illustrates the logical workflow for comparing the polymerization of a known monomer (vinyl acetate) with a novel, uncharacterized monomer (this compound).

G A Monomer Selection B Vinyl Acetate (Well-Characterized) A->B C This compound (Uncharacterized) A->C D Literature Review & Data Compilation B->D C->D E Experimental Data Available D->E for Vinyl Acetate F No Experimental Data Available D->F for this compound G Define Polymerization Protocols E->G I Predict Properties & Propose Methods F->I H Characterize Polymer Properties G->H J Comparative Analysis H->J I->J K Identify Knowledge Gaps & Future Research J->K

Caption: Logical workflow for comparing a known versus an unknown monomer.

Signaling Pathways in Polymerization Initiation

The initiation of polymerization is a critical step that dictates the overall success and characteristics of the final polymer. The following diagram illustrates the conceptual difference in the likely initiation pathways for vinyl acetate and this compound.

G cluster_0 Vinyl Acetate cluster_1 This compound (Hypothesized) VA_Monomer Vinyl Acetate Monomer VA_Radical Vinyl Acetate Radical VA_Monomer->VA_Radical Initiator_FR Free Radical Initiator (e.g., Peroxide) Initiator_FR->VA_Monomer Initiation PVAc Polyvinyl Acetate VA_Radical->PVAc Propagation VDA_Monomer This compound Monomer VDA_Anion This compound Anion VDA_Monomer->VDA_Anion Initiator_A Anionic Initiator (e.g., Butyllithium) Initiator_A->VDA_Monomer Initiation PVDA Polythis compound VDA_Anion->PVDA Propagation

Caption: Hypothesized dominant initiation pathways for polymerization.

Conclusion and Future Outlook

The comparison between this compound and vinyl acetate in polymerization is currently one-sided due to the absence of experimental data for the former. Vinyl acetate remains a cornerstone of polymer chemistry with well-understood polymerization kinetics and a wide range of applications for its resulting polymer.

The lack of data on this compound presents a clear opportunity for novel research. The synthesis and characterization of polythis compound could lead to new materials with unique properties conferred by the polar cyano groups. Future work should focus on exploring suitable polymerization methods, likely anionic polymerization, to overcome the anticipated challenges in polymerizing this monomer. A thorough investigation into its polymerization kinetics and the thermal, mechanical, and optical properties of the resulting polymer would be of significant interest to the scientific community.

References

A Comparative Study: Ethyl Cyanoacrylate vs. Vinyl Dicyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of data: While this guide aims to provide a comprehensive comparison between ethyl cyanoacrylate and vinyl dicyanoacetate, it is important to note that publicly available scientific literature and experimental data on this compound are scarce. Despite its confirmed chemical identity (CAS Number: 71607-35-7), information regarding its performance, applications, and biological interactions is not readily accessible.

Therefore, to fulfill the comparative nature of this guide, we will provide a detailed analysis of the well-documented compound, ethyl cyanoacrylate , and contrast its properties with those of another widely used vinyl monomer in the polymer industry, vinyl acetate . This substitution allows for a meaningful comparison of two important monomers, highlighting their distinct chemical characteristics and applications.

Executive Summary

Ethyl cyanoacrylate is a fast-curing adhesive known for its strong bonding properties, primarily used in medical, industrial, and consumer applications. Its rapid polymerization in the presence of moisture makes it an effective tissue adhesive and a key ingredient in "super glues." In contrast, vinyl acetate is a crucial monomer for the production of polyvinyl acetate (PVA) and other copolymers, which are widely used in paints, adhesives, and coatings. This guide will delve into the chemical properties, performance data, and experimental protocols related to ethyl cyanoacrylate, with comparative insights drawn from vinyl acetate.

Chemical Properties: A Head-to-Head Comparison

A summary of the key chemical and physical properties of ethyl cyanoacrylate and vinyl acetate is presented below.

PropertyEthyl CyanoacrylateVinyl Acetate
Chemical Formula C6H7NO2C4H6O2
Molar Mass 125.13 g/mol [1]86.09 g/mol
Appearance Colorless liquid[1]Colorless liquid
Odor Faint, sweet[1]Sweet, fruity
Boiling Point 54-56 °C @ 2 mmHg72.7 °C
Polymerization Rapid anionic polymerization initiated by moisture/weak bases[1][2]Free-radical polymerization

Performance and Applications

Ethyl Cyanoacrylate: The Instant Adhesive

Ethyl cyanoacrylate's primary application stems from its ability to polymerize rapidly upon contact with moisture, forming a strong, rigid polymer.[1][3][4] This property is harnessed in a variety of fields:

  • Medical and Surgical: As a tissue adhesive, it is used for wound closure, offering a suture-free alternative that can reduce scarring and procedure time.[5] It has also been explored for use in cardiovascular surgery.

  • Industrial and Consumer: It is the main component of cyanoacrylate adhesives, commonly known as "super glue," used for bonding a wide range of materials including plastics, metals, and ceramics.[5][6]

  • Forensics: Fumes from ethyl cyanoacrylate are used to develop latent fingerprints on non-porous surfaces.[1]

Vinyl Acetate: The Versatile Polymer Building Block

Vinyl acetate's utility lies in its polymerization to form polyvinyl acetate (PVA) and various copolymers. These polymers have extensive applications:

  • Adhesives: PVA emulsions are a key component of wood glues, bookbinding adhesives, and packaging adhesives.

  • Paints and Coatings: Vinyl acetate-based polymers are used as binders in water-based latex paints.

  • Textiles: Polyvinyl alcohol, derived from PVA, is used for sizing textiles to impart stiffness and strength.

Experimental Protocols

Adhesive Strength Testing

The performance of adhesives is commonly evaluated through standardized mechanical tests.

1. Peel Adhesion Test (ASTM D3330/D3330M):

  • Objective: To measure the force required to peel an adhesive from a substrate at a controlled angle and speed.

  • Methodology:

    • Prepare test specimens by applying the adhesive between a flexible and a rigid substrate.

    • Allow the adhesive to cure according to the manufacturer's instructions.

    • Mount the specimen in a tensile testing machine.

    • Peel the flexible substrate from the rigid substrate at a 90° or 180° angle at a constant rate of speed.

    • Record the force required to peel the adhesive. The peel strength is reported in force per unit width of the bond.[7][8]

2. Tensile Lap Shear Strength Test (ASTM D1002):

  • Objective: To determine the shear strength of an adhesive bond between two rigid substrates.

  • Methodology:

    • Prepare single-lap-joint specimens by bonding two overlapping substrates with the adhesive.

    • Allow the adhesive to cure.

    • Place the specimen in the grips of a universal testing machine.

    • Apply a tensile load to the specimen until the bond fails.

    • The shear strength is calculated by dividing the maximum load by the bond area.[7]

Cytotoxicity Assessment

For biomedical applications, evaluating the toxicity of the material is crucial.

MTT Assay (ISO 10993-5):

  • Objective: To assess the in vitro cytotoxicity of a material by measuring the metabolic activity of cells cultured in the presence of the material's extract.

  • Methodology:

    • An extract of the polymerized material is prepared by incubating it in a cell culture medium.

    • Fibroblast cells (e.g., L929) are seeded in a 96-well plate and incubated.

    • The culture medium is replaced with the material extract at various concentrations.

    • After a specified incubation period (e.g., 24, 48, 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Metabolically active cells reduce the yellow MTT to purple formazan crystals.

    • The formazan is solubilized, and the absorbance is measured using a spectrophotometer.

    • Cell viability is expressed as a percentage relative to a negative control.[9][10][11][12]

Diagrams

experimental_workflow cluster_adhesion Adhesive Strength Testing cluster_cytotoxicity Cytotoxicity Testing (MTT Assay) prep_adhesion Prepare Substrates apply_adhesive Apply Adhesive prep_adhesion->apply_adhesive cure_adhesive Cure Adhesive apply_adhesive->cure_adhesive test_machine Tensile Testing Machine cure_adhesive->test_machine peel_test Peel Test (ASTM D3330) test_machine->peel_test shear_test Lap Shear Test (ASTM D1002) test_machine->shear_test analyze_adhesion Analyze Data (Strength in N/m or Pa) peel_test->analyze_adhesion shear_test->analyze_adhesion prep_extract Prepare Material Extract expose_cells Expose Cells to Extract prep_extract->expose_cells seed_cells Seed Cells (e.g., L929 Fibroblasts) seed_cells->expose_cells add_mtt Add MTT Reagent expose_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (Spectrophotometer) solubilize->read_absorbance analyze_cytotoxicity Analyze Data (% Cell Viability) read_absorbance->analyze_cytotoxicity

Caption: Experimental workflows for adhesive strength and cytotoxicity testing.

polymerization_mechanisms cluster_eca Ethyl Cyanoacrylate Polymerization cluster_va Vinyl Acetate Polymerization eca_monomer Ethyl Cyanoacrylate Monomer anionic_initiation Anionic Initiation eca_monomer->anionic_initiation initiator Initiator (e.g., H₂O, weak base) initiator->anionic_initiation propagation Chain Propagation anionic_initiation->propagation propagation->eca_monomer reacts with poly_eca Poly(ethyl cyanoacrylate) propagation->poly_eca va_monomer Vinyl Acetate Monomer radical_initiation Radical Initiation va_monomer->radical_initiation radical_initiator Radical Initiator (e.g., Peroxide) radical_initiator->radical_initiation radical_propagation Chain Propagation radical_initiation->radical_propagation radical_propagation->va_monomer reacts with poly_va Poly(vinyl acetate) radical_propagation->poly_va

Caption: Contrasting polymerization mechanisms of ethyl cyanoacrylate and vinyl acetate.

Conclusion

Ethyl cyanoacrylate stands out as a monomer that provides rapid, strong adhesive properties through a moisture-initiated anionic polymerization, making it ideal for instant bonding applications in medical and industrial settings. Its biocompatibility has been a subject of study, with research indicating its suitability for certain in vivo applications.

Vinyl acetate, on the other hand, is a cornerstone of the polymer industry, serving as a precursor to a vast array of polymers with diverse applications in everyday products like paints and glues. Its free-radical polymerization allows for the production of stable emulsions and copolymers with tailored properties.

While a direct comparison with the elusive this compound remains unfeasible due to the lack of data, the juxtaposition of ethyl cyanoacrylate and vinyl acetate effectively highlights the structure-property relationships that dictate the applications of these important vinyl monomers. Further research into the synthesis and properties of this compound is warranted to explore its potential applications and performance characteristics.

References

Validating the Structure of Synthesized Vinyl Dicyanoacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel monomers is a cornerstone of materials science and drug development. Vinyl dicyanoacetate, a potentially valuable building block due to its unique electronic and reactive properties, requires rigorous structural validation to ensure its identity and purity. This guide provides a comparative framework for the validation of synthesized this compound, contrasting its expected analytical data with that of the well-characterized vinyl acetate. Detailed experimental protocols and a clear validation workflow are presented to aid researchers in this process.

Comparative Analysis of this compound and Vinyl Acetate

The introduction of two cyano groups onto the acetate moiety is expected to significantly influence the spectral properties of the vinyl ester. The electron-withdrawing nature of the nitrile groups will deshield adjacent protons and carbons, leading to downfield shifts in NMR spectra. In infrared spectroscopy, the characteristic nitrile stretch will be a key identifier.

PropertyThis compound (Expected)Vinyl Acetate (Experimental)
Molecular Formula C₅H₃N₂O₂C₄H₆O₂
Molecular Weight 123.09 g/mol 86.09 g/mol
¹H NMR (CDCl₃) δ 7.30-7.40 (dd, 1H), 5.10-5.20 (d, 1H), 4.90-5.00 (d, 1H) ppmδ 7.27 (dd, 1H), 4.88 (dd, 1H), 4.58 (dd, 1H), 2.10 (s, 3H) ppm
¹³C NMR (CDCl₃) δ 160 (C=O), 138 (CH=), 115 (=CH₂), 110 (CN), 60 (CH) ppmδ 167.7 (C=O), 141.7 (CH=), 97.8 (=CH₂), 20.8 (CH₃) ppm[1]
FT-IR ~2250 cm⁻¹ (C≡N stretch), ~1750 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=C stretch)~1760 cm⁻¹ (C=O stretch), ~1645 cm⁻¹ (C=C stretch)[2][3][4]
Mass Spec (EI) m/z 123 [M]⁺, 96 [M-HCN]⁺, 69 [M-2HCN]⁺, 43 [CH₃CO]⁺ (rearranged)m/z 86 [M]⁺, 43 [CH₃CO]⁺, 27 [C₂H₃]⁺[5][6][7]

Experimental Protocols

Synthesis of this compound

A plausible route for the synthesis of this compound is via a transvinylation reaction, a common method for preparing vinyl esters.[8]

Materials:

  • Dicyanoacetic acid

  • Vinyl acetate (in excess, acts as both reagent and solvent)

  • Palladium(II) acetate

  • Sodium acetate

  • Hydroquinone (polymerization inhibitor)

  • Anhydrous toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add dicyanoacetic acid, a molar excess of vinyl acetate, palladium(II) acetate, and sodium acetate in anhydrous toluene.

  • Add a small amount of hydroquinone to inhibit polymerization.

  • Heat the reaction mixture to reflux and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Structural Validation Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the vinyl protons and the proton alpha to the cyano groups.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the carbonyl, vinyl, nitrile, and methine carbons.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Place a drop of the neat liquid product between two potassium bromide (KBr) plates or use a thin film on a salt plate.

  • Analysis: Acquire the spectrum and identify the characteristic stretching frequencies for the C≡N, C=O, and C=C bonds.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the product in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Use a mass spectrometer with an appropriate ionization technique (e.g., electrospray ionization or electron ionization) to determine the molecular weight and analyze the fragmentation pattern.

Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_comparison Comparative Analysis synthesis Transvinylation of Dicyanoacetic Acid purification Purification (Distillation/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Proton/Carbon Environment ftir FT-IR Spectroscopy purification->ftir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation comparison Compare Spectral Data nmr->comparison ftir->comparison ms->comparison lit_data Literature Data of Vinyl Acetate lit_data->comparison final_structure final_structure comparison->final_structure Structure Validated

Caption: Workflow for the synthesis and structural validation of this compound.

References

Performance Evaluation of Cyano-Functionalized Vinyl Polymers in Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide offers a performance comparison of vinyl polymers, with a special focus on the projected attributes of cyano-functionalized vinyl polymers for drug delivery systems. The analysis contrasts these materials with widely-used polymers such as Poly(vinyl acetate) (PVAc) and Poly(ethylene-co-vinyl acetate) (PEVA).

Overview of Polymer Properties

Vinyl-based polymers are a versatile class of materials extensively used in the pharmaceutical industry for applications ranging from tablet binding to controlled-release drug delivery systems. Their popularity stems from their biocompatibility, ease of functionalization, and tunable mechanical properties. The introduction of cyano-groups into the polymer backbone can significantly alter its physicochemical properties, potentially offering advantages in drug formulation and release.

Key Polymer Classes in this Comparison:

  • Cyano-Containing Vinyl Copolymers (Proxy): Copolymers of vinyl acetate and methyl 2-cyano-3-phenyl-2-propenoates. The cyano-group introduces polarity and can influence thermal stability.

  • Poly(vinyl acetate) (PVAc): A widely used biocompatible and biodegradable polymer, often found in adhesives and coatings.[1]

  • Poly(ethylene-co-vinyl acetate) (PEVA): A copolymer known for its flexibility and use in transdermal patches and implantable devices. The properties of PEVA can be tailored by varying the vinyl acetate content.[2][3][4]

Comparative Performance Data

The following tables summarize key performance indicators for the polymer classes.

Table 1: Thermal and Mechanical Properties

PropertyCyano-Containing Vinyl Copolymer (Proxy)Poly(vinyl acetate) (PVAc)Poly(ethylene-co-vinyl acetate) (PEVA)
Glass Transition Temperature (Tg) High (relative to PVAc)30-45 °C[1]Varies with VA content
Thermal Decomposition 214–400 °CBegins with elimination of acetic acid between 300-400 °C[5][6]Deacetylation between 300-400 °C[5]
Crystallinity AmorphousAmorphousSemi-crystalline (decreases with increasing VA content)[2]

Table 2: Drug Delivery System Characteristics

FeatureCyano-Containing Vinyl Copolymer (Proxy)Poly(vinyl acetate) (PVAc)Poly(ethylene-co-vinyl acetate) (PEVA)
Drug Release Mechanism Diffusion-controlled (projected)Swelling and diffusion-controlledPrimarily diffusion-controlled
Biocompatibility Cyanoacrylates are generally biocompatible[7][8][9]Good biocompatibility and biodegradability[1]Excellent biocompatibility, used in implants[3][4]
Common Applications Potential for controlled-release formulationsAdhesives, coatings, tablet bindersTransdermal patches, implants, vaginal rings[2][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols relevant to the characterization of these polymers.

3.1. Polymer Synthesis: Radical Copolymerization

This protocol describes the synthesis of a vinyl acetate copolymer with a cyano-containing monomer, which serves as a proxy for vinyl dicyanoacetate-based polymers.

  • Workflow:

G cluster_synthesis Synthesis Workflow start Mix Monomers (Vinyl Acetate & Cyano-monomer) initiator Add Radical Initiator (e.g., AIBN) start->initiator reaction Heat Mixture (e.g., 70°C) initiator->reaction precipitation Precipitate Polymer (in Methanol) reaction->precipitation drying Dry Under Vacuum precipitation->drying end Characterize Copolymer drying->end

Caption: Workflow for radical copolymerization.

3.2. Characterization of Polymer Properties

A multi-faceted approach is required to characterize the synthesized polymers.

  • Logical Relationship of Characterization Techniques:

G cluster_characterization Polymer Characterization polymer Synthesized Polymer ftir FTIR (Functional Groups) polymer->ftir nmr NMR (Structure & Composition) polymer->nmr gpc GPC (Molecular Weight) polymer->gpc dsc DSC (Glass Transition Temp.) polymer->dsc tga TGA (Thermal Stability) polymer->tga

Caption: Key polymer characterization techniques.

3.3. In Vitro Drug Release Study

This protocol outlines a typical procedure for evaluating the drug release profile from a polymer matrix.

  • Experimental Workflow:

G cluster_release Drug Release Study Workflow prep Prepare Drug-Loaded Polymer Film/Matrix immersion Immerse in Buffer (e.g., PBS at 37°C) prep->immersion sampling Collect Aliquots at Time Intervals immersion->sampling analysis Analyze Drug Concentration (e.g., HPLC/UV-Vis) sampling->analysis kinetics Model Release Kinetics analysis->kinetics

Caption: In vitro drug release experimental workflow.

Signaling Pathways and Biocompatibility

4.1. Biocompatibility of Cyano-Containing Polymers

While no direct data exists for this compound polymers, the biocompatibility of cyanoacrylate-based adhesives has been studied. These materials are known to be generally biocompatible, though some formulations can release cytotoxic compounds during biodegradation.[7][10] The toxicity is often related to the length of the alkyl chain in the cyanoacrylate monomer. Pre-polymerization techniques have been shown to improve the biocompatibility of some cyanoacrylate-based adhesives.[7][10]

  • Considerations for Biocompatibility:

G cluster_biocompatibility Factors Influencing Biocompatibility polymer Cyano-Containing Polymer degradation Biodegradation polymer->degradation byproducts Release of Byproducts degradation->byproducts cytotoxicity Cytotoxicity byproducts->cytotoxicity

Caption: Factors in the biocompatibility of cyano-polymers.

Conclusion

The incorporation of cyano-groups into a vinyl acetate polymer backbone, as suggested by the proxy data, is likely to increase the glass transition temperature and influence the thermal stability of the resulting material. These changes could be advantageous for creating more rigid and thermally stable drug delivery matrices. However, the potential for the release of cyano-containing byproducts during degradation necessitates thorough biocompatibility and toxicity testing.

Compared to PVAc and PEVA, a hypothetical this compound-based polymer might offer a different drug release profile due to altered polarity and polymer chain interactions. Further research is warranted to synthesize and characterize this compound-based polymers to fully understand their potential in controlled drug delivery applications.

References

A Comparative Guide to the Thermal Stability of Poly(vinyl acetate) and Its Derivative, Poly(vinyl alcohol)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of polymers is critical for defining their processing parameters and application limits. This guide provides a detailed comparison of the thermal stability of poly(vinyl acetate) (PVAc) and poly(vinyl alcohol) (PVA), offering insights into their degradation behaviors through experimental data.

While the requested analysis of poly(vinyl dicyanoacetate) could not be performed due to a lack of available scientific literature on this specific polymer, this guide presents a comparative study of the well-characterized and structurally related polymers, PVAc and PVA. PVA is commercially produced by the hydrolysis of PVAc, making their comparison particularly relevant.[1] The thermal properties of these polymers are distinct, and understanding these differences is crucial for their application.

Quantitative Thermal Analysis

The thermal stability of PVAc and PVA has been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The key parameters derived from these analyses are summarized in the table below.

ParameterPoly(vinyl acetate) (PVAc)Poly(vinyl alcohol) (PVA)
Decomposition Onset (°C) ~250-300~260
Major Decomposition Step(s) (°C) 300 - 400260 - 420 (major), 400 - 480 (minor)
Primary Degradation Product Acetic AcidWater, Polyenes
Glass Transition Temperature (Tg) (°C) Varies with molecular weight~25-26
Melting Temperature (Tm) (°C) Not applicable (amorphous)~185-225

Note: The exact values can vary depending on the specific molecular weight, degree of hydrolysis (for PVA), and experimental conditions such as heating rate.

The data indicates that the thermal degradation of PVAc is primarily a one-step process involving the elimination of acetic acid.[2][3] In contrast, PVA exhibits a more complex, multi-stage degradation. The initial stage involves the elimination of water, followed by the degradation of the polymer backbone.[4]

Experimental Protocols

The data presented in this guide is based on standard thermal analysis techniques. The following methodologies are representative of the experimental protocols used to characterize the thermal stability of these polymers.

Thermogravimetric Analysis (TGA)

  • Instrument: A thermogravimetric analyzer is used to measure the change in mass of a sample as a function of temperature.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[3][5]

    • Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-40 mL/min) to prevent oxidative degradation.[2][3][5]

    • Temperature Range: The sample is heated over a temperature range that encompasses the degradation of the polymer, for instance, from room temperature to 600 °C.[3]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition and the temperatures of maximum weight loss are determined from this curve and its derivative (DTG).

Differential Scanning Calorimetry (DSC)

  • Instrument: A differential scanning calorimeter measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Sample Preparation: A small, weighed amount of the polymer sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[3]

  • Experimental Conditions:

    • Heating Rate: A controlled heating rate, often 10 °C/min, is used.[3][5]

    • Atmosphere: The measurement is performed under a continuous flow of an inert gas like nitrogen.[5]

    • Temperature Program: A typical program involves an initial heating scan to erase the thermal history of the sample, followed by a controlled cooling and a second heating scan from which the thermal transitions are determined.[6]

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events such as glass transitions (Tg), melting (Tm), and crystallization.

Visualizing the Analysis Workflow

The logical workflow for a comparative thermal stability analysis of polymers is depicted in the following diagram. This process outlines the key steps from sample preparation to data interpretation.

Thermal_Stability_Workflow Workflow for Comparative Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis & Reporting Start Select Polymers for Comparison Prep Prepare Polymer Samples Start->Prep TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC TGA_Data Obtain TGA Curve (Weight Loss vs. Temp) TGA->TGA_Data DSC_Data Obtain DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Process_TGA Calculate Onset & Peak Decomposition Temperatures TGA_Data->Process_TGA Process_DSC Determine Tg and Tm DSC_Data->Process_DSC Compare Compare Degradation Profiles, Tg, and Tm Process_TGA->Compare Process_DSC->Compare Report Generate Comparison Guide Compare->Report

Caption: Logical workflow for the comparative thermal stability analysis of polymers.

References

A Comparative Guide to the Mechanical Properties of Cyanoacrylate-Based Polymers and Biomedical Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a polymer for a biomedical application is a critical decision, heavily influenced by its mechanical properties. This guide provides a comparative analysis of the mechanical characteristics of poly(alkyl cyanoacrylates), a class of polymers with adhesive properties, against two widely used biodegradable polymers in the biomedical field: Polylactic Acid (PLA) and Polyvinyl Alcohol (PVA).

This document presents a summary of quantitative data in structured tables, details the experimental protocols for mechanical testing, and provides visual workflows for polymer synthesis and testing methodologies.

Comparative Mechanical Properties

The mechanical behavior of a polymer dictates its suitability for applications ranging from tissue adhesives and sutures to drug delivery vehicles and tissue engineering scaffolds. The following table summarizes the key mechanical properties of poly(alkyl cyanoacrylates), PLA, and PVA, providing a basis for comparison.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(alkyl Cyanoacrylates)
Poly(ethyl cyanoacrylate)22.8 - 42.0[1]--
Poly(octyl cyanoacrylate)Flexible, weaker bond--
Polylactic Acid (PLA) 42.9 - 82.99[2][3]2.74 - 2.90[2]7.2 - 10.3[3]
Polyvinyl Alcohol (PVA) Hydrogel 1.21 - 1.45--

Note: The properties of polymers can vary significantly based on factors such as molecular weight, degree of crystallinity, and the presence of additives or cross-linking agents. The data presented represents a range of reported values for biomedical-grade materials.

Experimental Protocols

The mechanical properties cited in this guide are typically determined through standardized tensile testing procedures. The following is a generalized protocol based on ASTM D882 for thin plastic sheeting and ASTM D638 for plastics.[4][5][6][7]

Tensile Testing of Polymer Films (ASTM D882/D638)

1. Specimen Preparation:

  • Test specimens are prepared in a standard dumbbell or dog-bone shape to ensure that stress is concentrated in the gauge section.[5] For thin films, rectangular strips are often used.[4]

  • The dimensions of the specimens are precisely measured, particularly the width and thickness of the gauge section, as these are crucial for calculating stress.[1]

  • Specimens must be free from nicks, scratches, or other surface defects that could act as stress concentrators and lead to premature failure.[4]

  • Conditioning of the specimens is performed for at least 40 hours at a standard laboratory temperature of 23°C and 50% relative humidity to ensure consistency in mechanical properties.[7]

2. Test Procedure:

  • The test is conducted using a universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force.

  • An extensometer may be used to accurately measure the elongation of the gauge section during the test.

  • The specimen is mounted in the grips, ensuring it is aligned with the direction of the applied load.

  • A tensile load is applied at a constant rate of crosshead movement until the specimen fractures. The speed of the test is determined by the material specification.[6]

  • During the test, the applied force and the corresponding elongation are continuously recorded.

3. Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture. It is a measure of the material's ductility.

Below is a visual representation of a typical tensile testing workflow.

G cluster_0 Tensile Testing Workflow Specimen_Preparation Specimen Preparation (ASTM D882/D638) Conditioning Conditioning (23°C, 50% RH) Specimen_Preparation->Conditioning Testing Tensile Test (Universal Testing Machine) Conditioning->Testing Data_Acquisition Data Acquisition (Force vs. Elongation) Testing->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis Results Mechanical Properties: - Tensile Strength - Young's Modulus - Elongation at Break Analysis->Results G cluster_1 Poly(alkyl Cyanoacrylate) Synthesis Start Alkyl Cyanoacetate + Formaldehyde Condensation Knoevenagel Condensation (Basic Catalyst) Start->Condensation Polymer_Formation Formation of Prepolymer Condensation->Polymer_Formation Depolymerization Thermal Depolymerization ('Cracking') Polymer_Formation->Depolymerization Purification Distillation Depolymerization->Purification Monomer Alkyl Cyanoacrylate Monomer Purification->Monomer Polymerization Anionic Polymerization (Initiated by moisture/bases) Monomer->Polymerization Final_Polymer Poly(alkyl Cyanoacrylate) Polymerization->Final_Polymer G cluster_2 Polylactic Acid (PLA) Synthesis Start Renewable Resource (e.g., Corn Starch) Fermentation Fermentation Start->Fermentation Lactic_Acid Lactic Acid Fermentation->Lactic_Acid Dimerization Dimerization Lactic_Acid->Dimerization Lactide Lactide (Cyclic Dimer) Dimerization->Lactide ROP Ring-Opening Polymerization Lactide->ROP Final_Polymer Polylactic Acid (PLA) ROP->Final_Polymer G cluster_3 Polyvinyl Alcohol (PVA) Hydrogel Preparation Start PVA Powder + Water Dissolution Heating and Stirring to form a solution Start->Dissolution Casting Casting into a mold Dissolution->Casting Freeze_Thaw Freeze-Thaw Cycles (e.g., -20°C to 25°C) Casting->Freeze_Thaw Crosslinking Physical Crosslinking (Crystallite formation) Freeze_Thaw->Crosslinking Final_Hydrogel PVA Hydrogel Crosslinking->Final_Hydrogel

References

Biodegradability of Vinyl Dicyanoacetate Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biodegradable polymers is a cornerstone of innovation in drug delivery and other biomedical applications. An ideal biodegradable polymer safely degrades in the body after fulfilling its function, eliminating the need for removal and minimizing long-term side effects. This guide provides a comparative analysis of the potential biodegradability of vinyl dicyanoacetate polymers against established biodegradable polymers used in the industry.

It is critical to note that at the time of this publication, no direct studies on the biodegradability of this compound polymers have been identified in the public domain. Therefore, this guide offers a hypothetical assessment based on the known properties of structurally similar polymers, namely polyvinyl acetate (PVAc), and an analysis of the potential influence of the dicyanoacetate functional group. This is juxtaposed with experimental data for well-characterized biodegradable polymers: Polylactic Acid (PLLA), Poly(D,L-lactic acid) (PDLLA), and Poly(trimethylene carbonate) (PTMC).

Comparative Analysis of Biodegradability

The biodegradability of a polymer is influenced by numerous factors including its chemical structure, crystallinity, molecular weight, and the surrounding environment. The following table summarizes the available data for key biodegradable polymers and offers a projected profile for this compound polymers.

PolymerChemical StructurePrimary Degradation MechanismBiodegradation RateKey Byproducts
This compound Polymer (Hypothetical) Hydrolysis (ester linkages), potential enzymatic degradation of cyano groups.Not AvailableAcetic acid, dicyanoacetic acid (potential for further breakdown to smaller, potentially toxic, nitrogen-containing compounds).
Polyvinyl Acetate (PVAc) Hydrolysis of ester side chains, followed by backbone degradation.Variable; can be high under specific microbial conditions (>60% in 28 days).[1] Incomplete degradation can lead to microplastic formation.[2]Acetic acid, vinyl alcohol (which can further degrade).
Polylactic Acid (PLLA) Hydrolysis of ester backbone.Slow; highly dependent on crystallinity. Semicrystalline PLLA degrades slower than amorphous PLA.[3]Lactic acid (a natural metabolite).
Poly(D,L-lactic acid) (PDLLA)
alt text
Hydrolysis of ester backbone.Faster than PLLA due to its amorphous nature.[4]Lactic acid.
Poly(trimethylene carbonate) (PTMC)
alt text
Primarily surface erosion by enzymatic degradation; slow bulk hydrolysis.Can be tailored by copolymerization; degradation can range from months to years.1,3-propanediol, CO2.

Hypothetical Biodegradation Profile of this compound Polymers

Based on its structure, the biodegradation of a this compound polymer would likely be initiated by the hydrolysis of the ester linkage, similar to polyvinyl acetate. This would release acetic acid and a polymer backbone with dicyanoacetate side groups. The fate of the dicyanoacetate group is a significant point of uncertainty. The carbon-nitrogen triple bonds in the cyano groups are generally stable. While some microorganisms possess enzymes capable of degrading nitriles, the biodegradability of the dicyanoacetate moiety is unknown. The presence of two cyano groups on the same carbon may influence its reactivity and potential toxicity. The potential release of small molecules containing cyano groups, such as hydrogen cyanide, is a serious concern that would require thorough investigation.[5]

Experimental Protocols for Biodegradability Assessment

A comprehensive assessment of a polymer's biodegradability involves a multi-faceted approach, combining in vitro and in vivo studies. Below are detailed methodologies for key experiments.

In Vitro Hydrolytic Degradation
  • Objective: To determine the rate of polymer degradation due to hydrolysis in an abiotic environment.

  • Protocol:

    • Prepare polymer samples of known weight and dimensions (e.g., films, microspheres).

    • Immerse the samples in a phosphate-buffered saline (PBS) solution at a physiological pH (7.4) and temperature (37°C).

    • At predetermined time points, retrieve samples, gently rinse with deionized water, and dry to a constant weight.

    • Measure the weight loss of the polymer over time.

    • Analyze changes in molecular weight and distribution using Gel Permeation Chromatography (GPC).

    • Characterize changes in the polymer's chemical structure and morphology using Fourier-Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM), respectively.

In Vitro Enzymatic Degradation
  • Objective: To assess the role of specific enzymes in polymer degradation.

  • Protocol:

    • Follow the same initial steps as for hydrolytic degradation.

    • Add a relevant enzyme to the PBS solution (e.g., lipase, esterase, or protease, depending on the polymer's chemical bonds).

    • Maintain optimal pH and temperature for the specific enzyme's activity.

    • At selected time intervals, remove samples and analyze for weight loss, molecular weight changes, and morphological alterations as described above.

    • Quantify the degradation products in the buffer solution using techniques like High-Performance Liquid Chromatography (HPLC).

Soil Burial Test (for environmental biodegradability)
  • Objective: To evaluate the biodegradability of the polymer in a natural, microbially rich environment.

  • Protocol:

    • Prepare polymer film samples of known weight.

    • Bury the samples in a standardized soil compost mixture with controlled moisture content and temperature (typically 58°C for accelerated composting studies).

    • Periodically exhume samples and carefully clean off any soil residue.

    • Measure the weight loss and assess the physical deterioration of the films.

    • Analyze the extent of biodegradation by measuring the evolved carbon dioxide, which is a direct indicator of microbial mineralization of the polymer.

Visualizing Biodegradation Pathways and Processes

To better understand the complex processes involved in polymer biodegradation, the following diagrams illustrate a typical experimental workflow and the key factors influencing this process.

experimental_workflow cluster_prep Sample Preparation cluster_testing Biodegradation Testing cluster_analysis Data Analysis cluster_conclusion Conclusion polymer Polymer Synthesis fabrication Sample Fabrication (Films, Microspheres) polymer->fabrication characterization Initial Characterization (Mw, DSC, FTIR) fabrication->characterization hydrolytic In Vitro Hydrolytic Degradation characterization->hydrolytic enzymatic In Vitro Enzymatic Degradation characterization->enzymatic soil_burial Soil Burial Test characterization->soil_burial weight_loss Weight Loss Measurement hydrolytic->weight_loss gpc GPC (Molecular Weight) hydrolytic->gpc sem SEM (Morphology) hydrolytic->sem ftir FTIR (Chemical Structure) hydrolytic->ftir hplc HPLC (Degradation Products) hydrolytic->hplc enzymatic->weight_loss enzymatic->gpc enzymatic->sem enzymatic->ftir enzymatic->hplc soil_burial->weight_loss soil_burial->sem co2 CO2 Evolution soil_burial->co2 biodegradability_assessment Assessment of Biodegradability & Safety weight_loss->biodegradability_assessment gpc->biodegradability_assessment sem->biodegradability_assessment ftir->biodegradability_assessment hplc->biodegradability_assessment co2->biodegradability_assessment

Caption: Experimental workflow for assessing polymer biodegradability.

influencing_factors cluster_polymer Polymer Properties cluster_environment Environmental Factors chemical_structure Chemical Structure (e.g., ester, amide bonds) biodegradation Biodegradation Rate & Pathway chemical_structure->biodegradation crystallinity Crystallinity crystallinity->biodegradation molecular_weight Molecular Weight molecular_weight->biodegradation hydrophilicity Hydrophilicity hydrophilicity->biodegradation temperature Temperature temperature->biodegradation ph pH ph->biodegradation microbes Presence of Microorganisms microbes->biodegradation enzymes Enzyme Activity enzymes->biodegradation

Caption: Key factors influencing polymer biodegradability.

Conclusion

While this compound polymers present an interesting chemical structure, their biodegradability remains unproven. A thorough investigation is required to understand their degradation mechanisms and, most importantly, the toxicological profile of their degradation byproducts. For researchers and drug development professionals, established biodegradable polymers such as PLLA, PDLLA, and PTMC offer a more predictable and safer platform for current applications. Future research on novel polymers like this compound should prioritize comprehensive biodegradability and biocompatibility studies before they can be considered viable alternatives.

References

Cytotoxicity assessment of vinyl dicyanoacetate for biomedical use

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of a material's interaction with biological systems is paramount for its application in the biomedical field. Cytotoxicity, the potential of a substance to cause damage to cells, is a critical parameter that must be thoroughly evaluated. This guide provides a framework for assessing the cytotoxicity of vinyl dicyanoacetate, a novel compound for which specific cytotoxicity data is not yet widely published. To establish a benchmark, this guide compares the cytotoxic potential of related vinyl compounds and other commonly used materials in biomedical applications, and provides detailed protocols for key cytotoxicity assays.

Comparative Cytotoxicity of Vinyl Compounds and Alternatives

The cytotoxicity of a compound is often quantified by its IC50 value, which represents the concentration of a substance required to inhibit 50% of a specific biological process, such as cell proliferation. A lower IC50 value generally indicates a higher cytotoxic potential. The following table summarizes the cytotoxicity of various compounds, offering a comparative landscape for evaluating new materials like this compound.

Compound/Material ClassCell Line(s)IC50 Value(s)Reference Compound(s)Key Findings
Vinyl Sulfone (VF16 derivative) A431, A549, H197533.52 ± 2.57 µM, 54.63 ± 0.09 µM, 30.38 ± 1.37 µMErlotinibExhibited potent anti-lung cancer activity, with cytotoxicity comparable to or better than the reference drug in certain cell lines.[1]
(Meth)acrylates Not specifiedGenerally higher cytotoxicityVinyl esters, Vinyl carbonatesKnown to have higher cytotoxicity due to their reactivity with proteins.[2]
Vinyl Esters and Vinyl Carbonates Not specifiedSignificantly lower cytotoxicity(Meth)acrylatesConsidered promising alternatives to (meth)acrylates due to their reduced cytotoxic effects.[2]
Chromene derivative (compound 5) HepG22.40–141.22 µMStaurosporine, VinblastineShowed superior cytotoxicity over established anticancer agents in this cell line.[3]

Key Experimental Protocols for Cytotoxicity Assessment

A multi-faceted approach is essential for a thorough cytotoxicity assessment. Here, we detail the protocols for three widely used assays: the MTT assay, the LDH assay, and apoptosis assays.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and appropriate controls for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS or culture medium) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[5]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6]

Principle: LDH is a stable cytosolic enzyme that is released into the supernatant when the plasma membrane is compromised.[7][8] The assay measures LDH activity, which is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[9]

  • Supernatant Collection: After treatment, centrifuge the plate and carefully collect the supernatant from each well.[9]

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.[9]

  • Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 20-30 minutes).[6][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[6][9]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Various assays can detect the different stages of apoptosis.

Principle (Annexin V Assay): In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye to detect apoptotic cells.[10]

Protocol (Annexin V Staining):

  • Cell Seeding and Treatment: Culture and treat cells with the test compound.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and a viability dye (like propidium iodide or 7-AAD to distinguish late apoptotic/necrotic cells).[11]

  • Incubation: Incubate the cells in the dark according to the manufacturer's instructions.

  • Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy.[11] Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in cytotoxicity assessment, the following diagrams illustrate a general experimental workflow and a simplified apoptosis signaling pathway.

Cytotoxicity_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis A Prepare Cell Cultures (e.g., Fibroblasts, Endothelial cells) B Dose-Response Treatment with this compound A->B C Incubation (24, 48, 72 hours) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Apoptosis Assay (Annexin V/PI) C->F G Calculate Cell Viability (%) D->G E->G F->G H Determine IC50 Value G->H I Statistical Analysis H->I J Biocompatibility Assessment (Proceed if low cytotoxicity) I->J

Caption: General workflow for in vitro cytotoxicity assessment of a new biomedical material.

Apoptosis_Pathway cluster_0 Initiation Phase cluster_1 Execution Phase cluster_2 Morphological Changes A Cytotoxic Stimulus (e.g., this compound) B Mitochondrial Stress A->B C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3/7 Activation D->E F Cleavage of Cellular Proteins E->F G DNA Fragmentation F->G H Membrane Blebbing F->H I Apoptotic Body Formation G->I H->I J Apoptosis I->J

References

Head-to-head comparison of different synthetic routes to vinyl dicyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of vinyl dicyanoacetate, a potentially valuable monomer and synthetic intermediate, is not explicitly described in the current chemical literature. However, established methodologies for the synthesis of other vinyl esters can be adapted to provide plausible routes to this target molecule. This guide presents a head-to-head comparison of two proposed synthetic pathways: Ruthenium-Catalyzed Transvinylation and CDMT-Activated Transvinylation . These routes are based on modern, milder alternatives to traditional methods involving acetylene, which are often associated with harsh reaction conditions and safety concerns.[1][2]

The selection of these transvinylation methods is predicated on their demonstrated efficacy for a range of carboxylic acids, including those with functional groups that might not be stable under more forcing conditions.[1][3][4][5] The high acidity of the α-proton in dicyanoacetic acid and the presence of two cyano groups necessitate a careful choice of reagents and conditions to avoid potential side reactions such as polymerization or decomposition.

Comparative Analysis of Proposed Synthetic Routes

The following table summarizes the key characteristics of the two proposed synthetic routes to this compound. It is important to note that the data presented for yield and purity are extrapolated from similar reactions and would require experimental verification.

ParameterRoute 1: Ruthenium-Catalyzed TransvinylationRoute 2: CDMT-Activated Transvinylation
Catalyst/Reagent Ruthenium-based catalyst (e.g., [Ru(OAc)₂(PPh₃)₂])2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-methylmorpholine (NMM), Potassium tert-butoxide
Vinyl Source Vinyl acetateVinyl acetate
Reaction Temperature 50-100 °C[3]-30 °C to room temperature[1]
Reaction Time 2-24 hours2-4 hours[1]
Anticipated Yield Moderate to GoodGood to Excellent
Anticipated Purity Good, requires chromatographic purificationGood, requires aqueous workup and purification
Key Advantages Direct catalysis, avoids stoichiometric activating agents.Very mild reaction conditions, high yields reported for other acids.[1]
Potential Challenges Catalyst sensitivity to air and moisture, potential for side reactions at elevated temperatures.Requires stoichiometric amounts of activating and base reagents, multi-step one-pot procedure.
Safety Considerations Ruthenium catalysts can be toxic and require careful handling.CDMT and NMM are irritants. Potassium tert-butoxide is a strong, moisture-sensitive base.

Proposed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on analogous reactions found in the literature.

Route 1: Ruthenium-Catalyzed Transvinylation of Dicyanoacetic Acid

This protocol is adapted from procedures for the ruthenium-catalyzed transvinylation of other carboxylic acids.[3]

Materials:

  • Dicyanoacetic acid

  • Vinyl acetate (freshly distilled)

  • Ruthenium catalyst (e.g., [Ru(OAc)₂(PPh₃)₂])

  • Anhydrous, inert solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add dicyanoacetic acid (1.0 eq) and the ruthenium catalyst (0.01-0.05 eq).

  • Add anhydrous solvent and freshly distilled vinyl acetate (5-10 eq).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess vinyl acetate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: CDMT-Activated Transvinylation of Dicyanoacetic Acid

This protocol is based on the activation of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) for subsequent transvinylation.[1][6]

Materials:

  • Dicyanoacetic acid

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

  • N-methylmorpholine (NMM)

  • Potassium tert-butoxide

  • Vinyl acetate

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Activation of Dicyanoacetic Acid: In a flame-dried flask under an inert atmosphere, dissolve dicyanoacetic acid (1.0 eq) and CDMT (1.1 eq) in anhydrous THF. Cool the solution to 0 °C and add N-methylmorpholine (1.1 eq) dropwise. Stir the mixture at 0 °C for 1 hour to form the activated triazine ester.

  • Preparation of Potassium Vinyloxide: In a separate flame-dried flask under an inert atmosphere, suspend potassium tert-butoxide (1.2 eq) in anhydrous THF and cool to -30 °C. Slowly add vinyl acetate (1.5 eq) and stir for 30 minutes.

  • Transvinylation: Slowly add the solution of the activated triazine ester from step 1 to the potassium vinyloxide suspension from step 2 at -30 °C. Allow the reaction to proceed at this temperature for 2 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Approaches

The following diagrams illustrate the proposed synthetic pathways.

Synthetic_Routes cluster_0 Route 1: Ru-Catalyzed Transvinylation cluster_1 Route 2: CDMT-Activated Transvinylation DCAA Dicyanoacetic Acid Route1_Intermediate Ruthenium-Dicyanoacetate Complex DCAA->Route1_Intermediate Reacts with Activated_Ester Activated Triazine Ester DCAA->Activated_Ester Activation VA Vinyl Acetate VA->Route1_Intermediate Vinyl Source K_Vinyloxide Potassium Vinyloxide VA->K_Vinyloxide Forms Ru_cat Ru Catalyst Ru_cat->Route1_Intermediate Catalyzes VDA1 This compound Route1_Intermediate->VDA1 Produces CDMT_NMM CDMT, NMM CDMT_NMM->Activated_Ester tBuOK t-BuOK tBuOK->K_Vinyloxide VDA2 This compound Activated_Ester->VDA2 Reacts with K_Vinyloxide->VDA2

Caption: Proposed synthetic pathways to this compound.

Conclusion

While no established methods for the synthesis of this compound have been reported, this guide provides two plausible and mechanistically distinct approaches based on modern transvinylation chemistry. The CDMT-Activated Transvinylation route is proposed as the more promising method due to its exceptionally mild reaction conditions, which are likely to be more compatible with the potentially sensitive dicyanoacetate moiety. The Ruthenium-Catalyzed Transvinylation offers a more direct catalytic approach but may require more optimization to prevent side reactions. Both proposed routes offer significant advantages in terms of safety and reaction conditions over classical acetylene-based vinylations. It is imperative that these hypothetical protocols are subjected to rigorous experimental validation to determine their feasibility and to optimize the reaction conditions for the synthesis of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Vinyl dicyanoacetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Vinyl dicyanoacetate was found. The following guidance is based on the general safety protocols for related chemical classes, including cyanoacrylates and vinyl compounds. It is imperative to handle this substance with caution and to conduct a thorough risk assessment before use. The information provided here is for guidance purposes and should be supplemented with institution-specific safety procedures.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or a full-face shield should be worn to protect against accidental splashes.
Hand Protection Nitrile gloves are recommended for handling most chemical products.[1] Ensure gloves are inspected for integrity before each use and replaced immediately if contaminated or torn.
Body Protection A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[2] For larger quantities or increased risk of splashing, a disposable overall is advised.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Handling and Experimental Workflow

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps from preparation to post-experiment cleanup.

prep Preparation handling Handling & Experimentation prep->handling Proceed with caution cleanup Post-Experiment Cleanup handling->cleanup Experiment complete emergency Emergency Preparedness handling->emergency In case of spill or exposure disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Logical workflow for handling this compound.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

    • Have spill control materials (e.g., absorbent pads, neutralizing agents if applicable) readily accessible.

  • Handling and Experimentation:

    • Don the appropriate PPE as specified in the table above.

    • Dispense the smallest necessary amount of this compound.

    • Keep containers tightly closed when not in use to minimize vapor release.

    • Avoid direct contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the handling area.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully to avoid contaminating skin.

    • Wash hands thoroughly with soap and water after handling the substance.[1]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

waste_gen Waste Generation (Contaminated materials, excess reagent) waste_seg Waste Segregation (Label as hazardous waste) waste_gen->waste_seg waste_storage Temporary Storage (Sealed, labeled container in a designated area) waste_seg->waste_storage waste_pickup Waste Pickup (Arrange for disposal by authorized personnel) waste_storage->waste_pickup

Caption: Waste disposal workflow for this compound.

  • Waste Generation:

    • Collect all materials contaminated with this compound, including disposable gloves, absorbent pads, and empty containers.

  • Waste Segregation:

    • Place all waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Temporary Storage:

    • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Waste Pickup:

    • Follow your institution's procedures for arranging the pickup and disposal of hazardous chemical waste by authorized personnel. Wastes containing vinyl acetate monomer, a related compound, are often managed through incineration or burning for heat recovery.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.